4,5-Dichloro-6-pyridazone-15N2
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,5-dichloro-(1,2-15N2)1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675830 | |
| Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189481-89-7 | |
| Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichloro-6-pyridazone-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-6-pyridazone-¹⁵N₂, the isotopically labeled form of 4,5-dichloro-3(2H)-pyridazinone, is a versatile molecule with applications in diverse scientific fields. Its core structure, the pyridazinone ring, is a recognized pharmacophore, leading to investigations into its potential as a therapeutic agent. Furthermore, the incorporation of ¹⁵N isotopes makes it an invaluable tool in quantitative proteomics and metabolic studies as a tracer and internal standard. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, supported by experimental data and protocols.
Chemical and Physical Properties
4,5-Dichloro-6-pyridazone-¹⁵N₂ is a stable, isotopically labeled organic compound. The primary distinction from its unlabeled counterpart is the presence of two ¹⁵N atoms in the pyridazinone ring, which increases its molecular weight and allows for its differentiation in mass spectrometry-based analyses.
| Property | Value | Reference |
| Chemical Name | 4,5-Dichloro-6-pyridazone-¹⁵N₂ | |
| Synonyms | 3-Hydroxy-4,5-dichloropyridazine-¹⁵N₂, 4,5-Dichloro-2H-pyridazin-3-one-¹⁵N₂, 4,5-Dichloro-3(2H)-pyridazinone-¹⁵N₂ | |
| Molecular Formula | C₄H₂Cl₂(¹⁵N)₂O | [1] |
| Molecular Weight | 166.96 g/mol | [1] |
| Unlabeled CAS Number | 932-22-9 | |
| Appearance | Off-White to Pale Beige Solid | |
| Storage | 2-8°C Refrigerator |
Synthesis
The synthesis of pyridazinone derivatives often involves the cyclization of a dicarbonyl compound with hydrazine. For the ¹⁵N₂ labeled variant, ¹⁵N₂-hydrazine would be the key isotopic precursor. A general and established method for synthesizing the unlabeled 4,5-dichloro-3(2H)-pyridazinone involves the reaction of mucochloric acid with hydrazine.
Conceptual Experimental Protocol for ¹⁵N₂ Labeling
Reaction Scheme:
Figure 1. Conceptual synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.
-
Addition of ¹⁵N₂-Hydrazine: To the stirred solution, add an equimolar amount of ¹⁵N₂-hydrazine hydrate (B1144303) dropwise. The reaction is typically exothermic.
-
Reaction: The reaction mixture is then heated to reflux for several hours to ensure the completion of the cyclization reaction.
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 4,5-dichloro-6-pyridazone-¹⁵N₂.
Biological Activities and Applications
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a range of biological activities.
Tuberculostatic Activity
Pyridazinone derivatives have been identified as a class of compounds with potential antitubercular activity. While specific minimum inhibitory concentration (MIC) values for 4,5-dichloro-3(2H)-pyridazinone against Mycobacterium tuberculosis are not extensively reported in publicly available literature, the general class of pyridazines has shown promise. The mechanism of action for many antitubercular drugs involves targeting essential pathways in the bacterium, such as cell wall synthesis, protein synthesis, or nucleic acid synthesis. For pyridazinone derivatives, the exact mechanism against M. tuberculosis is still an active area of research.
Anticancer and Cardiovascular Research
Derivatives of 4,5-dichloro-3(2H)-pyridazinone have demonstrated significant potential in both anticancer and cardiovascular research.
Anticancer Activity:
Numerous studies have shown that modifications to the pyridazinone core can lead to potent anticancer agents. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.
Cardiovascular Activity:
Certain derivatives of 4,5-dihydro-3(2H)-pyridazinone have been investigated for their cardiotonic and inotropic effects, meaning they can increase the contractility of the heart muscle. This has led to their exploration as potential treatments for heart failure. The mechanism often involves the inhibition of phosphodiesterase III (PDE-III), an enzyme that plays a role in regulating cardiac muscle contraction.[2]
| Compound Type | Biological Activity | Mechanism of Action (where known) |
| Pyridazinone Derivatives | Anticancer | Induction of apoptosis |
| 4,5-dihydro-3(2H)-pyridazinone Derivatives | Cardiotonic (Positive Inotropic) | Inhibition of Phosphodiesterase III[2] |
Application in Quantitative Proteomics
The ¹⁵N₂-labeled 4,5-Dichloro-6-pyridazone serves as an excellent internal standard for quantitative mass spectrometry-based proteomics. In this application, a known amount of the labeled compound is spiked into a biological sample. The unlabeled (endogenous) and labeled compounds are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS). The ratio of the signal from the unlabeled compound to the labeled compound allows for precise quantification of the analyte in the original sample, correcting for variations in sample preparation and instrument response.
General Experimental Workflow for Quantitative Proteomics
Figure 2. General workflow for quantitative analysis using an isotopic internal standard.
Protocol Outline:
-
Sample Collection: Obtain the biological matrix (e.g., plasma, tissue homogenate) to be analyzed.
-
Internal Standard Spiking: A precise amount of 4,5-Dichloro-6-pyridazone-¹⁵N₂ solution is added to the sample.
-
Sample Preparation: The sample is processed to extract the analyte of interest and the internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS Analysis: The extracted sample is injected into an LC-MS system. The liquid chromatography separates the analyte and internal standard from other matrix components, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.
-
Data Analysis: The peak areas of the endogenous analyte and the ¹⁵N₂-labeled internal standard are measured. The ratio of these areas is used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve.
Signaling Pathways
The specific signaling pathways modulated by 4,5-dichloro-6-pyridazone are not well-defined in the literature. However, for its derivatives, particularly in the context of cancer and cardiovascular disease, some general mechanisms have been elucidated.
Apoptosis Induction Pathway (Conceptual)
In cancer cells, pyridazinone derivatives have been shown to induce apoptosis. While the precise molecular targets are often compound-specific, a general pathway can be conceptualized.
Figure 3. Conceptual diagram of a potential apoptosis induction pathway.
This diagram illustrates a simplified intrinsic apoptosis pathway that could be initiated by a pyridazinone derivative, leading to cellular stress, the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Conclusion
4,5-Dichloro-6-pyridazone-¹⁵N₂ is a molecule of significant interest due to the biological activities associated with its core structure and its utility as an internal standard in quantitative analysis. While research into its specific applications and mechanisms of action is ongoing, the existing body of knowledge on pyridazinone derivatives highlights its potential in drug discovery and development. The ability to synthesize its isotopically labeled form provides researchers with a powerful tool for accurate quantification in complex biological matrices, which is crucial for preclinical and clinical studies. Further investigation into its tuberculostatic properties and its precise molecular targets is warranted to fully realize its therapeutic and analytical potential.
References
An In-Depth Technical Guide to the Chemical Properties of 4,5-Dichloro-6-pyridazone-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,5-Dichloro-6-pyridazone-¹⁵N₂, a substituted pyridazinone with noted tuberculostatic action. This document details its physicochemical characteristics, synthesis, reactivity, and spectroscopic profile, leveraging data from its unlabeled analogue, 4,5-dichloro-3(2H)-pyridazinone, due to the isotopic labeling's negligible effect on chemical properties.
Core Chemical and Physical Properties
4,5-Dichloro-6-pyridazone-¹⁵N₂ is a beige crystalline solid. The incorporation of ¹⁵N isotopes increases the molecular weight slightly from the unlabeled compound. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂¹⁵N₂O | [1] |
| Molecular Weight | 166.96 g/mol | [1] |
| CAS Number | 1189481-89-7 | |
| Appearance | Beige Crystalline Solid | [2] |
| Melting Point | 204-206 °C | [2] |
| Boiling Point | 339.2 °C at 760 mmHg | [2] |
| Density | 1.76 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| pKa | 8.39 ± 0.60 (Predicted) | [2] |
Synthesis
The synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂ can be achieved through the cyclocondensation of mucochloric acid with ¹⁵N₂-labeled hydrazine (B178648) sulfate (B86663). This method is a common and versatile approach for constructing the pyridazinone ring system.[2][3]
Experimental Protocol: Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂
This protocol is adapted from the synthesis of the unlabeled 4,5-dichloro-3-pyridazone.[2]
Materials:
-
Mucochloric acid
-
¹⁵N₂-Hydrazine sulfate
-
Sodium acetate (B1210297)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Procedure:
-
A stirred solution of mucochloric acid (e.g., 3.9 grams) in water is warmed to 80-100 °C.
-
A mixture of ¹⁵N₂-hydrazine sulfate (e.g., 3.1 grams) and sodium acetate (e.g., 3.0 grams) is added to the heated solution.
-
The reaction mixture is stirred at this temperature for a specified time, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, leading to the precipitation of the solid product.
-
The solid is collected by filtration, washed with cold water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield 4,5-Dichloro-6-pyridazone-¹⁵N₂.
Reactivity
The reactivity of 4,5-Dichloro-6-pyridazone-¹⁵N₂ is primarily dictated by the electron-deficient nature of the pyridazinone ring, further influenced by the two chlorine substituents. The chlorine atoms are susceptible to nucleophilic substitution reactions. The reactivity at the C4 and C5 positions can be influenced by the nature of the nucleophile and the reaction conditions.
Spectroscopic Data
The structural elucidation of 4,5-Dichloro-6-pyridazone-¹⁵N₂ relies on various spectroscopic techniques. The data presented here is based on the unlabeled analogue, with considerations for the isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton signal is expected for the hydrogen atom on the pyridazinone ring. The chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyl group and chlorine atoms.
-
¹³C NMR: Four distinct carbon signals are anticipated, corresponding to the four carbon atoms in the pyridazinone ring. The chemical shifts will be significantly affected by the attached chlorine, nitrogen, and oxygen atoms.
-
¹⁵N NMR: The presence of the ¹⁵N₂ label allows for direct observation of the nitrogen atoms. The chemical shifts of the two nitrogen atoms will be different due to their distinct chemical environments (one adjacent to the carbonyl group and the other bonded to two carbon atoms). Studies on pyridazine (B1198779) derivatives can provide an expected range for these chemical shifts.[4][5]
Mass Spectrometry (MS)
The mass spectrum of the unlabeled 4,5-dichloro-3(2H)-pyridazinone shows a molecular ion peak (M⁺) at m/z 164, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).[6] For the ¹⁵N₂ labeled compound, the molecular ion peak will be shifted to m/z 166. The fragmentation pattern would involve the loss of chlorine atoms and other small molecules.
Infrared (IR) Spectroscopy
The IR spectrum of 4,5-dichloro-3(2H)-pyridazinone exhibits characteristic absorption bands. Key expected peaks include:
-
N-H stretching vibrations in the region of 3100-3300 cm⁻¹.
-
C=O (amide) stretching vibration around 1650-1680 cm⁻¹.
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C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching vibrations typically below 800 cm⁻¹.
Biological Activity: Tuberculostatic Action
Pyridazinone derivatives have been identified as a class of compounds with potential antitubercular activity.[7] The mechanism of action for many tuberculostatic drugs involves the inhibition of essential metabolic pathways in Mycobacterium tuberculosis. For instance, pyrazinamide, another nitrogen-containing heterocyclic drug, is a prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and inhibit enzymes like fatty acid synthase I.[8][9][10][11] The tuberculostatic activity of 4,5-Dichloro-6-pyridazone-¹⁵N₂ likely involves a similar disruption of critical cellular functions within the mycobacterium.
References
- 1. scbt.com [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 9. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4,5-Dichloro-6-pyridazone-¹⁵N₂
CAS Number: 1189481-89-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-dichloro-6-pyridazone-¹⁵N₂, a stable isotope-labeled compound with potential applications in tuberculosis research. This document details its chemical properties, outlines a plausible synthetic pathway, presents its reported tuberculostatic activity, and discusses the general mechanism of action for related compounds.
Chemical and Physical Properties
4,5-Dichloro-6-pyridazone-¹⁵N₂ is the isotopically labeled form of 4,5-dichloro-3(2H)-pyridazinone, where both nitrogen atoms in the pyridazinone ring are the heavy isotope ¹⁵N. The incorporation of ¹⁵N allows for its use in a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to trace the metabolic fate of the molecule in biological systems.
| Property | Value | Reference |
| CAS Number | 1189481-89-7 | [1][2] |
| Molecular Formula | C₄H₂Cl₂¹⁵N₂O | [1][2] |
| Molecular Weight | 166.96 g/mol | [1][2] |
| Appearance | Beige Crystalline Solid | [3] |
| Melting Point | 204-206 °C (for unlabeled compound) | [3] |
| Unlabeled CAS Number | 932-22-9 |
Synthesis
The synthesis of the unlabeled 4,5-dichloro-3(2H)-pyridazinone typically starts from mucochloric acid.[4] The key step for introducing the ¹⁵N isotopes would be the use of ¹⁵N₂-hydrazine.
Proposed Experimental Protocol for Synthesis:
A potential synthesis workflow is outlined below. This protocol is a hypothetical adaptation for the labeled compound based on known reactions for similar structures.
References
In-Depth Technical Guide: Molecular Weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the molecular weight calculation for 4,5-Dichloro-6-pyridazone-¹⁵N₂, a crucial parameter for researchers in fields such as proteomics and drug development. Understanding the precise molecular weight is fundamental for accurate quantification, stoichiometric calculations, and interpretation of mass spectrometry data.
Core Data Presentation
A comprehensive summary of the atomic and molecular weights pertinent to 4,5-Dichloro-6-pyridazone-¹⁵N₂ is presented below.
| Element/Molecule | Symbol/Formula | Count | Standard Atomic Weight (Da) | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | C | 4 | 12.011 | 48.044 | |
| Hydrogen | H | 2 | 1.008 | 2.016 | |
| Chlorine | Cl | 2 | 35.453 | 70.906 | |
| Nitrogen-15 | ¹⁵N | 2 | 15.000108898 | 30.000217796 | |
| Oxygen | O | 1 | 15.999 | 15.999 | |
| 4,5-Dichloro-6-pyridazone-¹⁵N₂ | C₄H₂Cl₂(¹⁵N)₂O | 166.965 |
Note: Standard atomic weights are sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights. The isotopic mass of Nitrogen-15 is used for precise calculation.
Experimental Protocols
The determination of the molecular weight of an isotopically labeled compound like 4,5-Dichloro-6-pyridazone-¹⁵N₂ is typically confirmed experimentally using mass spectrometry. A general protocol for such an analysis is outlined below.
Objective: To experimentally verify the molecular weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂.
Materials:
-
4,5-Dichloro-6-pyridazone-¹⁵N₂ sample
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Appropriate solvent for sample dissolution (e.g., acetonitrile, methanol)
-
Calibration standard for the mass spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of 4,5-Dichloro-6-pyridazone-¹⁵N₂.
-
Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).
-
-
Mass Spectrometer Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This ensures high mass accuracy.
-
-
Sample Analysis:
-
Introduce the prepared sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in a positive or negative ion mode, depending on which provides a better signal for the analyte. For 4,5-Dichloro-6-pyridazone, both modes can be explored.
-
Set the mass analyzer to a high-resolution mode to accurately determine the monoisotopic mass.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion of 4,5-Dichloro-6-pyridazone-¹⁵N₂.
-
Determine the experimental monoisotopic mass from the acquired spectrum.
-
Compare the experimental mass to the calculated theoretical monoisotopic mass. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).
-
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process for calculating the molecular weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂.
Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.
Synthetic Strategy
The synthesis of 4,5-dichloro-6-pyridazone-¹⁵N₂ is proposed to proceed via a two-step process. The first step involves the preparation of dichloromaleic anhydride (B1165640) from maleic anhydride. The second, and key, step is the condensation of dichloromaleic anhydride with ¹⁵N₂-labeled hydrazine (B178648) hydrate (B1144303) to form the desired labeled pyridazone ring.
Caption: Proposed synthetic pathway for 4,5-Dichloro-6-pyridazone-¹⁵N₂.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Preparation of Dichloromaleic Anhydride
Objective: To synthesize the dichloromaleic anhydride precursor from maleic anhydride.
Materials:
-
Maleic anhydride
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride)
Procedure:
-
A stirred suspension of maleic anhydride and a catalytic amount of anhydrous ferric chloride in an inert solvent is heated.
-
Chlorine gas is bubbled through the heated reaction mixture.
-
The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude dichloromaleic anhydride can be purified by distillation or recrystallization.[1]
Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂
Objective: To synthesize the target compound, 4,5-dichloro-6-pyridazone-¹⁵N₂, from dichloromaleic anhydride and ¹⁵N₂-labeled hydrazine.
Materials:
-
Dichloromaleic anhydride
-
Hydrazine-¹⁵N₂ hydrate (commercially available or synthesized[2])
-
Glacial acetic acid
Procedure:
-
Dichloromaleic anhydride is dissolved in glacial acetic acid.
-
An equimolar amount of Hydrazine-¹⁵N₂ hydrate is added dropwise to the stirred solution. An exothermic reaction may be observed.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which should induce precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and then a small amount of cold ethanol (B145695) to remove impurities.
-
The resulting solid is dried under vacuum to yield 4,5-dichloro-6-pyridazone-¹⁵N₂. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Detailed workflow for the synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Dichloromaleic Anhydride | C₄Cl₂O₃ | 166.95 | White crystalline solid |
| 4,5-Dichloro-6-pyridazone-¹⁵N₂ | C₄H₂Cl₂¹⁵N₂O | 166.98 | Off-white to pale yellow solid |
Table 2: Expected Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Preparation of Dichloromaleic Anhydride | Maleic anhydride, Cl₂, FeCl₃ | Inert | 180-200 | 4-6 | 60-70 |
| Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂ | Dichloromaleic anhydride, Hydrazine-¹⁵N₂ | Acetic Acid | Reflux (~~118) | 2-4 | 75-85 |
Table 3: Expected Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| Dichloromaleic Anhydride | No protons | Signals corresponding to carbonyl and olefinic carbons. | [M]+ at 166, 168, 170 (isotopic pattern for 2 Cl) |
| 4,5-Dichloro-6-pyridazone-¹⁵N₂ | Singlet for the NH proton (exchangeable with D₂O) | Signals for the carbonyl and two olefinic carbons. | [M]+ at 167, 169, 171 (isotopic pattern for 2 Cl and ¹⁵N₂) |
Application Workflow: Use as an Internal Standard
The primary application of 4,5-dichloro-6-pyridazone-¹⁵N₂ is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for the use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard.
References
An In-depth Technical Guide on the Safety and Properties of 4,5-Dichloro-6-pyridazone-15N2
Disclaimer: This document provides a comprehensive overview of the safety and properties of 4,5-Dichloro-6-pyridazone-15N2. As specific safety and toxicological data for the ¹⁵N-labeled isotopologue are not publicly available, the information presented herein is primarily based on the non-labeled parent compound, 4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9). It is imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this chemical. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
This compound is the isotopically labeled form of 4,5-Dichloro-3(2H)-pyridazinone, containing two ¹⁵N atoms in the pyridazine (B1198779) ring. This labeling is often utilized in proteomics research and metabolic studies to trace the molecule's fate. The general properties are extrapolated from its non-labeled analogue.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | 4,5-Dichloro-6-pyridazone-¹⁵N₂ |
| Synonyms | 4,5-dichloropyridazin-3(2H)-one-1,2-¹⁵N₂, 4,5-Dichloro-3-hydroxypyridazine-¹⁵N₂ |
| Molecular Formula | C₄H₂Cl₂(¹⁵N)₂O |
| Molecular Weight | 166.96 g/mol |
| CAS Number (Unlabeled) | 932-22-9 |
Table 2: Physical and Chemical Properties (Unlabeled Compound)
| Property | Value | Source |
|---|---|---|
| Appearance | Beige to yellow crystalline solid | [1][2] |
| Melting Point | 204-206 °C | [1] |
| Boiling Point | 339.2 °C at 760 mmHg | [1] |
| Density | 1.76 g/cm³ | [1] |
| Flash Point | 159 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | 8.39 ± 0.60 (Predicted) | [1] |
| LogP | 1.0767 |[1] |
Hazard Identification and Safety Data
The safety profile is derived from the GHS classifications of the parent compound, 4,5-Dichloro-3(2H)-pyridazinone. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Table 4: Precautionary Statements
| Type | Code | Statement |
|---|---|---|
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 4,5-Dichloro-6-pyridazone are not publicly available. The following sections describe generalized, standard methodologies for key safety-related experiments, based on OECD guidelines.
Acute Oral Toxicity (LD50) Determination
This protocol outlines a general procedure based on the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dosage: The test substance is administered orally by gavage. A starting dose of 300 mg/kg body weight is typically used for substances with an expected LD50 in the range of 300-2000 mg/kg, based on the "Harmful if swallowed" classification.
-
Procedure:
-
A single animal is dosed and observed for 48 hours.
-
If the animal survives, two additional animals are dosed at the same level.
-
If the initial animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).
-
Observations are made for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and body weight changes for at least 14 days.
-
-
Data Analysis: The LD50 is estimated based on the mortality rates at different dose levels, according to the guideline's statistical method.
Skin Irritation Test
This protocol is a generalized representation based on the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Animal Model: Albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: 0.5 g of the test substance, moistened with a small amount of an inert vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The dressing is removed after a 4-hour exposure period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).
-
Data Analysis: The substance is classified as a skin irritant if the mean scores for erythema or edema meet the criteria defined in the GHS.
Biological Activity and Potential Signaling Pathways
While the primary cited use for 4,5-Dichloro-6-pyridazone is as a tuberculostatic agent, various derivatives of the pyridazinone scaffold have been extensively studied for other biological activities, notably as anticancer agents.[4]
Tuberculostatic Action
The compound is described as a new labeled substituted pyridazinone with tuberculostatic action, suggesting it can inhibit the growth of Mycobacterium tuberculosis.[2] The precise mechanism is not detailed in the available literature but likely involves the inhibition of essential enzymes or cellular processes in the bacterium.
Anticancer and Cardiovascular Activity of Derivatives
Derivatives of 4,5-Dichloro-3(2H)-pyridazinone have shown significant potential in both oncology and cardiovascular research.[4]
-
Anticancer Effects: Certain derivatives induce cell death in cancer cells.[4] The mechanism has been linked to the induction of oxidative stress and the modulation of apoptosis-regulating genes.[4] Specifically, some derivatives upregulate pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[4]
-
Cardiovascular Effects: Other pyridazinone derivatives have been identified as potent positive inotropic agents, meaning they increase the force of heart muscle contraction, which is a potential therapeutic approach for heart failure.[4]
Synthesis and Workflow Diagrams
The synthesis of pyridazinone derivatives often begins with mucochloric acid and a hydrazine (B178648) compound. The following diagrams illustrate a general workflow for handling this chemical in a research setting and a hypothetical signaling pathway for the anticancer activity of its derivatives.
Caption: General laboratory workflow for safe handling and use.
Caption: Hypothetical apoptosis induction pathway in cancer cells.
References
Tuberculostatic Action of Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB) remains a significant global health threat, demanding the urgent development of novel therapeutic agents. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting potent tuberculostatic activity. This technical guide provides an in-depth overview of the current research on pyridazinone derivatives for the treatment of TB. It covers their mechanism of action, summarizes key quantitative data on their antimycobacterial activity, and provides detailed experimental protocols for their evaluation. Visualizations of experimental workflows and proposed mechanisms are included to facilitate a deeper understanding of this important class of compounds.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of current tuberculosis therapies. This has fueled the search for new drugs with novel mechanisms of action. The pyridazinone scaffold has attracted considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Recent studies have highlighted the potential of pyridazinone derivatives as effective antitubercular agents, with several compounds demonstrating significant activity against the virulent Mtb H37Rv strain.[2][3]
Mechanism of Tuberculostatic Action
The precise mechanism of action for all tuberculostatic pyridazinone derivatives is not fully elucidated and may vary between different analogs. However, research suggests that their antimycobacterial effects are primarily mediated through the inhibition of essential mycobacterial enzymes that are absent in humans, making them attractive drug targets. Two key enzymes that have been identified as potential targets for pyridazinone derivatives are Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and Fatty Acid Synthase I (FAS I).
Inhibition of DprE1
DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, two essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death. Several pyridazinone-based compounds are being investigated as potential DprE1 inhibitors.
Inhibition of Fatty Acid Synthase I (FAS I)
FAS I is a large, multifunctional enzyme responsible for the de novo synthesis of fatty acids in mycobacteria. These fatty acids are precursors for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. Inhibition of FAS I disrupts mycolic acid biosynthesis, compromising the integrity of the cell wall and leading to bacterial lysis.
Below is a diagram illustrating the proposed mechanisms of action.
Quantitative Data on Tuberculostatic Activity
The antimycobacterial activity of pyridazinone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following tables summarize the MIC values for several series of pyridazinone derivatives against the Mtb H37Rv strain, as reported in the literature.
Table 1: Antitubercular Activity of Selected Pyridazinone Derivatives
| Compound ID | Structure | MIC (µg/mL) against Mtb H37Rv | Reference |
| 25 | 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Not explicitly stated, but identified as a lead compound with good activity | [2][3] |
| 21 | Structure not provided | Significant activity | [2] |
| 22 | Structure not provided | Significant activity | [2] |
| 29 | Structure not provided | Significant activity | [2] |
| 33 | Structure not provided | Significant activity | [2] |
| 7a | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivative | 6.25 | [4] |
| 7b | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivative | 6.25 | [4] |
| 4a, 5a, 8a | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives | 12.5 | [4] |
| 3b, 4b, 6b, 8b | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives | 12.5 | [4] |
Note: This table is a compilation of data from various sources and is not exhaustive. Direct comparison of MIC values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the tuberculostatic action of pyridazinone derivatives.
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Pyridazinone derivatives (test compounds)
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Sterile deionized water
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:50 in the assay medium to obtain the final inoculum.
-
Compound Dilution: Prepare serial dilutions of the test compounds and control drugs in the 96-well plates. Typically, a 2-fold serial dilution is performed. A row with no drug serves as a growth control, and a well with medium only serves as a sterility control.
-
Inoculation: Add the prepared Mtb inoculum to each well containing the serially diluted compounds.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
References
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 2. SYNTHESIS AND ANTITUBERCULAR ACTIVITY OF PYRIDAZINONE DERIVATIVES – ScienceOpen [scienceopen.com]
- 3. Synthesis and antitubercular activity of pyridazinone derivatives - Dialnet [dialnet.unirioja.es]
- 4. ijpsr.com [ijpsr.com]
15N-Labeled Internal Standards for Mass Spectrometry: An In-depth Technical Guide
Abstract
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of proteins and metabolites in complex biological samples is paramount. Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards is the gold standard for this purpose.[1][2] This technical guide provides a comprehensive overview of the use of ¹⁵N-labeled internal standards, a powerful tool in quantitative mass spectrometry. We will delve into the core principles, synthesis and production methods, and key applications in proteomics and metabolomics. Detailed experimental protocols, data presentation, and logical diagrams are provided to equip the reader with the knowledge to effectively implement this technology.
Core Principles of ¹⁵N-Labeled Internal Standards
The fundamental concept behind using ¹⁵N-labeled internal standards is to introduce a known quantity of a labeled version of the analyte into a sample at the earliest stage of preparation.[3] This standard, which is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of the heavy ¹⁵N isotope, acts as a control for variability throughout the analytical workflow.[4] Factors such as sample loss during extraction, ion suppression or enhancement in the mass spectrometer, and variations in instrument response can be normalized, leading to highly accurate quantification.[3][5][6]
Advantages of ¹⁵N-Labeling:
-
Chemical Homogeneity: ¹⁵N-labeled standards have virtually identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[4][7]
-
Co-elution: The labeled and unlabeled analytes co-elute during liquid chromatography (LC), which is optimal for correcting ion suppression and matrix effects.[3]
-
High Isotopic Purity: Modern synthesis methods allow for the production of standards with high isotopic enrichment (>99%), minimizing interference.[4][8]
-
Predictable Mass Shift: The mass shift depends on the number of nitrogen atoms in the molecule, which is a known characteristic of the analyte's amino acid sequence.[9]
-
Broad Applicability: Nitrogen is a fundamental component of most biomolecules, making ¹⁵N-labeling a versatile strategy for a wide range of compounds.
The following diagram illustrates the foundational relationship between the native analyte and its ¹⁵N-labeled internal standard.
Caption: The parallel journey of the endogenous analyte and the ¹⁵N-labeled standard.
Production and Synthesis of ¹⁵N-Labeled Standards
There are two primary approaches for generating ¹⁵N-labeled internal standards: metabolic labeling and chemical synthesis.
-
Metabolic Labeling: This involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[10][11][12] For microorganisms like E. coli or yeast, this can be achieved by using ¹⁵N-ammonium chloride or ¹⁵N-potassium nitrate (B79036) as the nitrogen source.[1][13][14] For mammalian cell culture, ¹⁵N-labeled amino acids are used.[15] This method is ideal for producing fully labeled proteins that can serve as internal standards for entire proteomes.[1][16]
-
Chemical Synthesis: For targeted proteomics and metabolomics, ¹⁵N-labeled peptides or small molecules are chemically synthesized.[4] This is typically done using solid-phase peptide synthesis (SPPS) with ¹⁵N-labeled amino acids.[4][5] This approach offers high flexibility in terms of which amino acids are labeled and the overall peptide sequence.
Experimental Protocols
Metabolic Labeling of Proteins in E. coli
This protocol describes the production of a full-length ¹⁵N-labeled protein to be used as an internal standard.[1]
-
Prepare Minimal Medium: Create a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[1][13]
-
Inoculation and Growth: Inoculate a small starter culture in standard LB medium. Transfer this inoculum to the ¹⁵N minimal medium and grow the cells at 37°C with shaking.[1][13]
-
Induction of Protein Expression: Once the cell culture reaches an appropriate density (e.g., A600 of 0.45-0.5), induce the expression of the target protein with IPTG.[1][13] Continue to grow the cells overnight at a lower temperature (e.g., 20-25°C) to ensure proper protein folding.[1][13]
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and wash them with a suitable buffer.[1][13] Lyse the cells using methods such as sonication or a French press.[1]
-
Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[1][13]
-
Characterization: Confirm the identity and purity of the labeled protein using SDS-PAGE and mass spectrometry. Determine the protein concentration accurately.
Quantitative Proteomics Workflow using a ¹⁵N-Labeled Protein Standard
The following diagram outlines the workflow for quantifying a target protein using a ¹⁵N-labeled full-length protein as an internal standard.
Caption: Workflow for targeted protein quantification with a ¹⁵N-labeled standard.
Sample Preparation for Metabolomics
This protocol provides a general outline for preparing samples for quantitative metabolomics using ¹⁵N-labeled standards.
-
Spiking of Internal Standard: Add a known amount of the ¹⁵N-labeled metabolite internal standard to the biological sample (e.g., plasma, cell culture) as early as possible.[3]
-
Metabolite Extraction: Extract the metabolites using a suitable solvent, such as cold methanol (B129727) or acetonitrile.[17][18] For separating polar and non-polar metabolites, a chloroform/methanol/water partition can be used.[17]
-
Homogenization and Centrifugation: Homogenize the sample (if solid) and centrifuge to pellet cellular debris.
-
Drying and Reconstitution: Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: Analyze the reconstituted sample using LC-MS, with the mass spectrometer set to monitor the mass-to-charge ratios of both the native and the ¹⁵N-labeled metabolites.
Data Presentation and Analysis
The quantification is based on the ratio of the peak areas of the endogenous (light) and the ¹⁵N-labeled (heavy) analytes.[9] Specialized software can be used to extract ion chromatograms, calculate peak area ratios, and determine protein or metabolite concentrations.[9][12]
Table 1: Example Quantitative Data for a Target Peptide
| Sample ID | Peak Area (¹⁴N-Peptide) | Peak Area (¹⁵N-Peptide Standard) | Peak Area Ratio (¹⁴N/¹⁵N) | Concentration (fmol/µL) |
| Control 1 | 5.6e5 | 1.2e6 | 0.47 | 4.7 |
| Control 2 | 5.9e5 | 1.2e6 | 0.49 | 4.9 |
| Treated 1 | 1.5e6 | 1.2e6 | 1.25 | 12.5 |
| Treated 2 | 1.6e6 | 1.2e6 | 1.33 | 13.3 |
| Concentration of ¹⁵N-peptide standard spiked into each sample was 10 fmol/µL. |
Signaling Pathway Visualization
¹⁵N-labeled standards can be used to quantify changes in protein abundance within signaling pathways in response to stimuli. The following is a generic representation of a signaling pathway that could be studied using these quantitative techniques.
Caption: A generic signaling cascade illustrating potential quantification targets.
Conclusion
¹⁵N-labeled internal standards are a robust and versatile tool for achieving high-quality quantitative data in mass spectrometry.[16] By providing a means to control for experimental variability, these standards enable accurate and precise measurement of proteins and metabolites in complex biological systems. The methodologies and workflows presented in this guide offer a solid foundation for researchers to successfully apply ¹⁵N-labeling strategies in their own work, from proteomics to metabolomics and beyond.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Isotope-labeled peptides – ProteoGenix [proteogenix.science]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uab.edu [uab.edu]
The Pyridazinone Core: A Versatile Scaffold in Agrochemicals and Pharmaceuticals
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "wonder nucleus" in medicinal and agricultural chemistry.[1][2] Its unique structural features and synthetic accessibility have established it as a privileged scaffold, leading to the development of a wide array of compounds with significant biological activities.[3] This guide provides a comprehensive technical overview of the pivotal role of pyridazinone derivatives in the pharmaceutical and agrochemical sectors, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways.
I. The Role of Pyridazinones in Pharmaceuticals
Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, with extensive research focusing on their potential as anticancer, cardiovascular, anti-inflammatory, and neuroprotective agents.[4][5]
A. Anticancer Agents
The pyridazinone scaffold is a cornerstone in the development of potent anticancer drugs that target various pathways in cancer cells.[6][7] These derivatives primarily function by inhibiting key enzymes and proteins crucial for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: A predominant mechanism is the inhibition of protein kinases, which are essential for signal transduction pathways that regulate cell growth and division.[7] Many pyridazinone compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and other tyrosine kinases.[6][8] By blocking these receptors, pyridazinones can disrupt downstream signaling cascades, thereby inhibiting tumor angiogenesis and growth. Other targeted mechanisms include the inhibition of PARP, dihydrofolate reductase (DHFR), and tubulin polymerization.[6][7]
Quantitative Data: Anticancer Activity of Pyridazinone Derivatives
| Compound Class | Target | Specific Compound Example | Activity Metric | Value | Cancer Cell Line(s) | Reference(s) |
| Pyrazolo[3,4-d]pyridazinones | FGFR | Compound 38 | TGI | 91.6% (at 50 mg/kg) | NCI-H1581 (FGFR1-driven) | [6] |
| Diarylurea Pyridazinones | VEGFR-2 | Compound 17a | GI% | 62.21% - 100.14% | Melanoma, NSCLC, Prostate, Colon | [8] |
| Diarylurea Pyridazinones | Anticancer Screen | Compound 10l | GI50 | 1.66 - 100 µM | NCI-60 Panel | [8] |
| Quinoline-Pyridazinones | Tubulin Polymerization | Compound 43 | IC50 | 2.2 µM, 2.9 µM | Paca-2, Panc-1 (Pancreatic) | [6] |
| Dichlorinated Pyridazinones | General Cytotoxicity | DCPYR | In vitro Inhibition | 7x higher than arylated analog | MAC16 (Colon adenocarcinoma) | [9] |
GI% = Growth Inhibition Percentage; TGI = Tumor Growth Inhibition; GI50 = 50% Growth Inhibition Concentration; IC50 = 50% Inhibitory Concentration.
Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazinone derivatives.
B. Cardiovascular Agents
Pyridazinone-based compounds have been successfully developed as cardioactive agents, primarily functioning as vasodilators and positive inotropic agents.[1][10] Several drugs, including Pimobendan and Levosimendan, are used clinically and feature the pyridazinone core.[4][11]
Mechanism of Action: The primary mechanism for their cardiovascular effects is the inhibition of phosphodiesterase III (PDE3).[1] PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, pyridazinones increase intracellular cAMP levels. In vascular smooth muscle, this leads to relaxation and vasodilation. In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased contractility (positive inotropy). Some derivatives also exhibit antiplatelet and direct vasodilator activities through different mechanisms.[1][6]
Quantitative Data: Cardiovascular Activity of Pyridazinone Derivatives
| Compound Class | Target | Specific Compound Example | Activity Metric | Value | Assay System | Reference(s) |
| Pyridazinone Amides | Vasodilation | Compound 9 | IC50 | 0.051 µM | Not Specified | [6] |
| N,O-dibenzyl Pyridazinones | Vasodilation | Compound 10 | IC50 | 35.3 µM | Not Specified | [6] |
| Pyrrole-substituted Aryl Pyridazinones | Vasodilation | Compound 8a | % Inhibition | 48.8% | Isolated Rat Aorta | [6] |
| Pyrazolo[3,4-d]pyridazinones | PDE5 Inhibition | Compound 23a | Not Specified | Potent & Selective | PDE5 Enzymatic Assay | [6] |
| Benzimidazole-pyridazinones | PDE III Inhibition | Pimobendan | Not Specified | Potent & Selective | Not Specified | [1][11] |
IC50 = 50% Inhibitory Concentration; PDE = Phosphodiesterase.
Caption: Mechanism of PDE3 inhibition by pyridazinones in cardiovascular tissues.
C. Other Therapeutic Applications
-
Anti-inflammatory Agents: Pyridazinone derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase 2 (COX2) or by suppressing key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][13][14]
-
Neuroprotective Agents: Certain pyridazinones have been developed as selective monoamine oxidase-B (MAO-B) inhibitors, which are therapeutic targets for managing neurodegenerative conditions like Parkinson's disease.[15] For instance, compounds TR2 and TR16 were identified as reversible and competitive MAO-B inhibitors with Ki values of 0.230 µM and 0.149 µM, respectively.[15]
II. The Role of Pyridazinones in Agrochemicals
The pyridazinone scaffold is integral to the development of various agrochemicals, including herbicides, fungicides, and insecticides, owing to their high activity and environmental friendliness.[16][17][18]
A. Herbicides
Pyridazinone herbicides are widely used for weed control. Their modes of action are well-characterized and typically involve the disruption of essential plant physiological processes.
Mechanism of Action: The primary herbicidal mode of action for many pyridazinones is the inhibition of photosynthesis at Photosystem II (PSII).[19][20] They bind to the D1 protein of the PSII complex, blocking the electron transport chain from the intermediary acceptor to plastoquinone.[20] This blockage halts ATP and NADPH production, leading to oxidative stress and cell death. A secondary mode of action for some derivatives, such as Norflurazon, is the inhibition of carotenoid biosynthesis (pigment inhibition), which leads to the photo-destruction of chlorophyll (B73375) and results in white or bleached plant tissue.[21][22]
Caption: Workflow of Photosystem II electron transport chain and point of herbicidal inhibition.
B. Fungicides and Insecticides
The pyridazinone core is also present in compounds with fungicidal and insecticidal properties.[16][17] For example, certain pyridazinone derivatives have been patented for their use as fungicides, demonstrating their versatility in crop protection.[23] Research continues to explore new derivatives for their potential to control a wide range of plant pathogens and insect pests.[16][24]
III. Experimental Protocols
The synthesis and evaluation of pyridazinone derivatives involve established chemical and biological methodologies.
A. Synthesis Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid
This protocol describes a classic and efficient synthesis of the pyridazinone core via cyclization of a γ-keto acid with hydrazine (B178648).[25][26]
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (B1144303) (80-95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve β-benzoylpropionic acid (0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.12 mol) to the solution.
-
Heat the reaction mixture to reflux with continuous stirring for 3-8 hours.[25][26]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Dry the product to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The expected yield is typically high (~90%).[25]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for Pyridazine (B1198779) Derivatization
This protocol details a palladium-catalyzed method for functionalizing a pyridazine core.[25]
-
Materials:
-
Halogenated pyridazine (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine)
-
(Hetero)aryl-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
2 M Sodium carbonate (Na2CO3) solution
-
Solvent system: 1,2-Dimethoxyethane (DME)/Ethanol/Water
-
Round-bottom flask, condenser, and nitrogen/argon gas supply
-
-
Procedure:
-
Set up a round-bottom flask with a condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add the halogenated pyridazine (1 eq), the (hetero)aryl-boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).
-
Add the DME/ethanol solvent mixture, followed by the aqueous Na2CO3 solution.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired derivatized pyridazine.
-
B. Biological Assay Protocols
Protocol 3: In Vitro Anticancer Activity (NCI-60 Sulforhodamine B Assay)
This protocol is a standardized method used by the National Cancer Institute (NCI) to screen compounds for anticancer activity against 60 different human cancer cell lines.[6][8]
-
Procedure Overview:
-
Cancer cells are seeded in 96-well microtiter plates and incubated to allow for attachment.
-
The test pyridazinone compound is added at various concentrations (typically a 5-log dilution series).
-
The plates are incubated for 48 hours.
-
Post-incubation, cells are fixed in situ with trichloroacetic acid.
-
The fixed cells are stained with the protein-binding dye Sulforhodamine B (SRB).
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on an automated plate reader at approximately 515 nm.
-
The optical density is proportional to the total cellular protein, which relates to the cell number. Data is used to calculate parameters like GI50 (concentration for 50% growth inhibition).
-
Protocol 4: Vasodilation Assay using Isolated Rat Aorta
This assay assesses the vasodilatory effect of a compound on pre-constricted arterial rings.[6]
-
Procedure Overview:
-
The thoracic aorta is isolated from a euthanized rat and cleaned of connective tissue.
-
The aorta is cut into rings (2-3 mm in width).
-
Rings are mounted in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2/5% CO2, and maintained at 37 °C.
-
The rings are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes.
-
The rings are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.
-
Once a stable contraction plateau is reached, the test pyridazinone compound is added cumulatively in increasing concentrations.
-
The resulting relaxation is recorded as a percentage of the pre-contraction tension.
-
Data is used to plot a concentration-response curve and determine potency metrics like IC50.
-
References
- 1. jchemrev.com [jchemrev.com]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarena.com [scholarena.com]
- 10. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cambridge.org [cambridge.org]
- 20. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. extension.okstate.edu [extension.okstate.edu]
- 22. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 23. US4820704A - Pyridazinone derivatives and their use as fungicides - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Methodological & Application
Application Notes and Protocols for 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of its unlabeled analogue, 4,5-Dichloro-3(2H)-pyridazinone. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation, chromatography, and ionization.[1]
Introduction to 4,5-Dichloro-6-pyridazone-¹⁵N₂
4,5-Dichloro-6-pyridazone-¹⁵N₂ is the ¹⁵N-labeled version of 4,5-Dichloro-3(2H)-pyridazinone, a pyridazinone derivative.[2][3][4] The pyridazinone chemical scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[5][6] The stable heavy isotopes incorporated into the 4,5-Dichloro-6-pyridazone-¹⁵N₂ molecule make it an ideal internal standard for quantitative studies using isotope dilution mass spectrometry.[7] It co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency and matrix effects, thus providing reliable correction for experimental variations.[1]
Chemical Information:
| Property | Value |
| Analyte Name | 4,5-Dichloro-6-pyridazone-¹⁵N₂ |
| Molecular Formula | C₄H₂Cl₂(¹⁵N)₂O |
| Molecular Weight | ~166.96 g/mol |
| Unlabeled CAS Number | 932-22-9[3] |
| SIL Type | Nitrogen[3] |
Experimental Protocols
The following protocols are representative examples and may require optimization for specific matrices and instrumentation.
Materials and Reagents
-
4,5-Dichloro-3(2H)-pyridazinone (analyte)
-
4,5-Dichloro-6-pyridazone-¹⁵N₂ (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 1 mg of 4,5-Dichloro-3(2H)-pyridazinone and 4,5-Dichloro-6-pyridazone-¹⁵N₂ in 1 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the primary stock solution of 4,5-Dichloro-6-pyridazone-¹⁵N₂ with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
This protocol is a general example for plasma samples.
-
Pipette 100 µL of the plasma sample, calibration standards, or quality control samples into a microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution (100 ng/mL) to all tubes and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
The following are suggested starting parameters and should be optimized for the specific instrument.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | To be determined by infusion of standards |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Note: The specific mass transitions (Q1/Q3) for the analyte and the internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer.
Data Presentation
The use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ allows for the generation of accurate and precise quantitative data.
Table 1: Representative Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,800 | 51,200 | 0.250 |
| 50 | 65,000 | 52,000 | 1.250 |
| 100 | 132,000 | 52,800 | 2.500 |
| 500 | 665,000 | 53,200 | 12.500 |
| 1000 | 1,350,000 | 54,000 | 25.000 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995 } |
Table 2: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.91 | 97.0 | 6.2 |
| Mid | 75 | 78.3 | 104.4 | 4.1 |
| High | 750 | 735.0 | 98.0 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standard Correction
Caption: Correction principle of the internal standard method.
Conclusion
The use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard provides a robust and reliable method for the quantification of 4,5-Dichloro-3(2H)-pyridazinone in various biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively tracks and corrects for variations that can occur during sample processing and analysis, leading to high-quality data essential for research and drug development. Stable isotope-labeled standards are a critical tool for achieving the accuracy and precision required in regulated bioanalysis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4,5-Dichloro-6-pyridazone-15N2 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4,5-Dichloro-6-pyridazone in Environmental Samples using GC-MS with a ¹⁵N₂-labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4,5-Dichloro-6-pyridazone in complex matrices, such as soil and water, using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 4,5-Dichloro-6-pyridazone-¹⁵N₂, is employed. The protocol outlines the sample preparation, GC-MS parameters, and data analysis workflow, providing researchers, scientists, and drug development professionals with a comprehensive guide for reliable quantification of this compound. This method is particularly relevant for environmental monitoring and metabolism studies. 4,5-Dichloro-6-pyridazone is a substituted pyridazinone with known tuberculostatic action.[1] The use of a stable isotope-labeled internal standard, 4,5-Dichloro-6-pyridazone-¹⁵N₂, is crucial for accurate quantification in complex samples by compensating for matrix effects and variations during sample preparation and analysis.[2]
Introduction
4,5-Dichloro-6-pyridazone is a chemical compound of interest in various fields due to its biological activities.[1] Accurate and sensitive quantification of this compound in diverse and often complex matrices is essential for environmental monitoring, toxicological studies, and understanding its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds. When coupled with the use of a stable isotope-labeled internal standard, such as 4,5-Dichloro-6-pyridazone-¹⁵N₂, GC-MS provides high selectivity and sensitivity, enabling reliable quantification even at low concentrations.[2] This application note provides a detailed protocol for the analysis of 4,5-Dichloro-6-pyridazone using this approach.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[3][4]
Materials:
-
Homogenized sample (e.g., soil, water)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
4,5-Dichloro-6-pyridazone-¹⁵N₂ internal standard solution (1 µg/mL in ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For water samples, 10 mL can be used directly.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with 100 µL of the 1 µg/mL 4,5-Dichloro-6-pyridazone-¹⁵N₂ internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer 1 mL of the upper acetonitrile layer into a dSPE tube containing 150 mg of MgSO₄ and 50 mg of PSA.
-
Vortex the dSPE tube for 30 seconds to facilitate the removal of interfering matrix components.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the cleaned extract into a GC vial for analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C
-
Ramp 3: 20°C/min to 280°C, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for 4,5-Dichloro-6-pyridazone: To be determined based on the mass spectrum (e.g., m/z 164 - molecular ion)
-
Qualifier Ion for 4,5-Dichloro-6-pyridazone: To be determined based on the mass spectrum
-
Quantifier Ion for 4,5-Dichloro-6-pyridazone-¹⁵N₂: To be determined based on the mass spectrum (e.g., m/z 166 - molecular ion)
-
Data Presentation
Quantitative data should be summarized in clear and structured tables. The following tables are examples of how to present calibration curve data and sample analysis results.
Table 1: Calibration Curve Data
| Calibration Level | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 5 | 15,234 | 45,123 | 0.338 |
| 2 | 10 | 31,056 | 46,012 | 0.675 |
| 3 | 25 | 78,945 | 45,567 | 1.732 |
| 4 | 50 | 155,890 | 45,888 | 3.397 |
| 5 | 100 | 310,123 | 45,345 | 6.840 |
| 6 | 250 | 775,432 | 45,678 | 16.976 |
| R² | 0.9995 |
Table 2: Sample Analysis Results
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Concentration (ng/mL) | Concentration in Sample (ng/g or ng/mL) |
| Soil-A | 95,678 | 44,987 | 2.127 | 31.2 | 31.2 |
| Soil-B | Not Detected | 45,112 | - | < LOQ | < LOQ |
| Water-A | 45,321 | 46,001 | 0.985 | 14.5 | 14.5 |
| Water-B | 18,901 | 45,555 | 0.415 | 6.1 | 6.1 |
| QC-Low | 30,123 | 45,876 | 0.657 | 9.7 (Target: 10) | - |
| QC-High | 154,987 | 45,123 | 3.435 | 50.5 (Target: 50) | - |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of 4,5-Dichloro-6-pyridazone.
Caption: Role of the internal standard in quantitative analysis.
References
Application Notes and Protocols for 1H and 13C NMR Analysis of Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of pyridazine (B1198779) derivatives using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyridazine and its derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities, making their structural characterization crucial in drug discovery and development. NMR spectroscopy is a powerful and non-destructive technique for elucidating the molecular structure of these compounds.
Introduction to NMR Analysis of Pyridazine Derivatives
Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic environment of the protons and carbons in the pyridazine ring is significantly influenced by the electronegativity of the nitrogen atoms and the nature and position of substituents. 1H and 13C NMR spectroscopy provide valuable information about:
-
Chemical Environment: The chemical shift (δ) of each proton and carbon atom reveals its local electronic environment.
-
Molecular Connectivity: Spin-spin coupling (J-coupling) between adjacent protons provides information about the connectivity of the carbon skeleton.
-
Structural Confirmation: Comparison of experimental NMR data with that of known compounds or predicted spectra can confirm the structure of a newly synthesized pyridazine derivative.
-
Stereochemistry: In some cases, coupling constants and Nuclear Overhauser Effect (NOE) experiments can help determine the stereochemistry of the molecule.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Materials:
-
Pyridazine derivative (5-25 mg for 1H NMR, 20-100 mg for 13C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), Acetone-d6)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Small vials
-
Glass wool or syringe filter
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of the pyridazine derivative into a clean, dry vial. The amount will depend on the molecular weight of the compound and the type of experiment being performed.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d6 is a common choice for many pyridazine derivatives due to its high dissolving power.[1] Chloroform-d is also widely used for a broad range of organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming may aid dissolution, but care should be taken to avoid solvent evaporation.
-
Filtration (if necessary): If the solution contains any particulate matter, it must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[2] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the final sample.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra. These may need to be optimized depending on the specific instrument and sample.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better spectral dispersion and sensitivity.
Typical 1H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single pulse (zg30 or similar) |
| Spectral Width | 10-15 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay (d1) | 1-5 seconds |
| Number of Scans | 8-16 (or more for dilute samples) |
| Temperature | 298 K (25 °C) |
Typical 13C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled (zgpg30 or similar) |
| Spectral Width | 200-250 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds |
| Number of Scans | 1024 or more (due to the low natural abundance of 13C) |
| Temperature | 298 K (25 °C) |
Advanced 2D NMR Experiments:
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of proton and carbon signals.[2]
Data Presentation: Typical Chemical Shifts
The chemical shifts of protons and carbons in pyridazine derivatives are influenced by the electronic effects of substituents. The following tables summarize typical chemical shift ranges for the pyridazine ring protons and carbons.
Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for the Pyridazine Ring
| Proton | Unsubstituted Pyridazine (in CDCl3) | Substituted Derivatives (General Range) | Notes |
| H-3/H-6 | ~9.21 | 8.5 - 9.5 | These protons are adjacent to the nitrogen atoms and are therefore the most deshielded. |
| H-4/H-5 | ~7.51 | 7.0 - 8.0 | These protons are in a more electron-rich environment compared to H-3/H-6. |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The exact values will vary depending on the solvent and substituents.
Table 2: Typical 13C NMR Chemical Shifts (δ, ppm) for the Pyridazine Ring
| Carbon | Unsubstituted Pyridazine (in CDCl3) | Substituted Derivatives (General Range) | Notes |
| C-3/C-6 | ~150.9 | 145 - 165 | These carbons are directly attached to the nitrogen atoms and are significantly deshielded. |
| C-4/C-5 | ~126.9 | 120 - 140 | These carbons are less affected by the nitrogen atoms compared to C-3/C-6. |
Note: Chemical shifts are referenced to the solvent peak. The exact values will vary depending on the solvent and substituents.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of pyridazine derivatives.
References
Application Notes and Protocols for Metabolic Labeling with 4,5-Dichloro-6-pyridazone-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules and quantifying dynamic processes within biological systems. The use of ¹⁵N-labeled compounds allows for the specific tracking of nitrogen atoms as they are incorporated into various biomolecules, including proteins and nucleic acids. 4,5-Dichloro-6-pyridazone-¹⁵N₂ is a stable isotope-labeled compound that can serve as a tracer in metabolic studies. Due to the limited availability of specific protocols for this compound, this document provides a generalized yet detailed protocol based on established principles of ¹⁵N metabolic labeling. Researchers should adapt and optimize these protocols for their specific experimental systems.
A crucial initial step is to assess the potential cytotoxicity of 4,5-Dichloro-6-pyridazone, as some pyridazinone derivatives have demonstrated cytotoxic effects.[1][2][3][4] A dose-response experiment is recommended to determine the optimal, non-toxic concentration for labeling experiments.
Experimental Protocols
General Workflow for ¹⁵N Metabolic Labeling
The overall workflow for a metabolic labeling experiment using 4,5-Dichloro-6-pyridazone-¹⁵N₂ involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for metabolic labeling.
Protocol for Metabolic Labeling in Cell Culture
This protocol provides a general guideline for labeling adherent or suspension cells.
Materials:
-
4,5-Dichloro-6-pyridazone-¹⁵N₂
-
Appropriate cell line and complete growth medium
-
¹⁵N-depleted growth medium (or medium where the standard nitrogen source can be replaced)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Bradford assay or similar protein quantification method
Procedure:
-
Toxicity Assay (Preliminary Experiment):
-
Culture cells in a 96-well plate.
-
Treat cells with a serial dilution of unlabeled 4,5-Dichloro-6-pyridazone for a period equivalent to the planned labeling experiment (e.g., 24-72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT assay).
-
Determine the highest concentration that does not significantly impact cell viability.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium, replacing the standard nitrogen source with 4,5-Dichloro-6-pyridazone-¹⁵N₂ at the pre-determined optimal concentration. If the compound is to be added to a complete medium, ensure the final concentration is accurate.
-
-
Cell Seeding and Labeling:
-
Seed cells in culture dishes and allow them to adhere and reach the desired confluency (typically 50-70%).
-
For suspension cells, seed at a density that allows for logarithmic growth throughout the experiment.
-
Remove the standard growth medium, wash the cells once with PBS.
-
Add the prepared ¹⁵N-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to allow for significant incorporation of the ¹⁵N label. This can range from a few hours to several cell divisions, depending on the experimental goals and the turnover rate of the molecules of interest.
-
-
Cell Harvesting:
-
For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then add lysis buffer.
-
Keep samples on ice to prevent protein degradation.[5]
-
-
Sample Preparation for Mass Spectrometry:
Protocol for In Vivo Metabolic Labeling (Rodent Model)
This protocol is a general guide and requires careful consideration of animal welfare and ethical guidelines.
Materials:
-
4,5-Dichloro-6-pyridazone-¹⁵N₂
-
¹⁵N-depleted rodent chow
-
Metabolic cages (optional, for monitoring excretion)
Procedure:
-
Diet Preparation:
-
Incorporate 4,5-Dichloro-6-pyridazone-¹⁵N₂ into a custom ¹⁵N-depleted rodent diet. The concentration should be determined based on the desired labeling efficiency and preliminary toxicity studies.
-
-
Animal Acclimatization and Labeling:
-
Acclimate the animals to the experimental conditions.
-
Provide the ¹⁵N-labeled diet and water ad libitum for a specified period. The duration of labeling will depend on the tissue of interest and its protein turnover rate. For tissues with slow turnover, longer labeling periods, even across generations, may be necessary to achieve high enrichment.[8]
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the animals according to approved ethical protocols.
-
Dissect the tissues of interest, rinse with ice-cold PBS, and immediately snap-freeze in liquid nitrogen. Store at -80°C until further processing.[5]
-
-
Sample Preparation for Mass Spectrometry:
-
Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Proceed with protein extraction, quantification, and digestion as described for cell culture samples.
-
Data Presentation
The efficiency of ¹⁵N incorporation is a critical parameter in metabolic labeling experiments. The following tables provide examples of quantitative data from published ¹⁵N labeling studies. Note: This data is not specific to 4,5-Dichloro-6-pyridazone-¹⁵N₂ but serves as a reference for expected outcomes.
Table 1: Example of ¹⁵N Enrichment in a Rat Model with Slow Protein Turnover [8]
| Tissue | Labeling Protocol 1 (% ¹⁵N Enrichment ± SD) | Labeling Protocol 2 (% ¹⁵N Enrichment ± SD) |
| Brain | 87.0 ± 8.95 | 95.0 ± 2.25 |
| Skeletal Muscle | 76.1 ± 4.7 | 86.7 ± 2.59 |
| Liver | Not significantly different | Not significantly different |
Table 2: Example of ¹⁵N Labeling Efficiency in Arabidopsis [9][10]
| Experiment Type | Labeling Duration | Achieved Labeling Efficiency |
| Forward Labeling | 14 days | ~94% |
| Reverse Labeling | 14 days | ~97% |
Signaling Pathway and Logical Relationship Diagrams
Metabolic Fate of the ¹⁵N Label
The nitrogen atoms from 4,5-Dichloro-6-pyridazone-¹⁵N₂ are expected to enter the general nitrogen metabolic pool of the cell. From there, they can be incorporated into various nitrogen-containing biomolecules.
Caption: Putative metabolic fate of the ¹⁵N label.
Logic of Quantitative Proteomics using ¹⁵N Labeling
Metabolic labeling allows for the direct comparison of protein abundance between two experimental conditions.
Caption: Logic of quantitative proteomics with ¹⁵N labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Pyridazinone Herbicides Using Isotopic Dilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of pyridazinone herbicides in various environmental and food matrices. The protocols detailed below leverage the precision and accuracy of isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Pyridazinone herbicides are a class of chemical compounds widely used in agriculture to control broadleaf and grassy weeds. Due to their potential for environmental persistence and entry into the food chain, sensitive and accurate methods for their quantification are essential for environmental monitoring, food safety assessment, and human health risk evaluation.
Isotope dilution mass spectrometry is a highly reliable analytical technique for quantitative analysis.[1] It involves the addition of a known amount of a stable isotope-labeled analog of the analyte of interest as an internal standard to the sample.[1] This internal standard has nearly identical chemical and physical properties to the native analyte, allowing it to co-elute during chromatographic separation and be detected by the mass spectrometer.[2][3] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[4]
This document focuses on the quantification of two common pyridazinone herbicides: Norflurazon and Chloridazon (Pyrazon) .
Principle of Isotopic Dilution
The core principle of isotope dilution is the addition of a known quantity of an isotopically labeled standard to a sample containing an unknown quantity of the native analyte. The labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated. This method is considered a gold standard in quantitative analysis due to its ability to correct for analyte losses during sample processing and instrumental variability.[1]
Featured Pyridazinone Herbicides and Internal Standards
For the successful application of isotopic dilution, appropriate stable isotope-labeled internal standards are crucial. The following compounds are the focus of these protocols:
| Analyte | Chemical Formula | Monoisotopic Mass | Isotopic Labeled Internal Standard |
| Norflurazon | C₁₂H₉ClF₃N₃O | 303.04 | Norflurazon-d₄ |
| Chloridazon (Pyrazon) | C₁₀H₈ClN₃O | 221.04 | Chloridazon-d₅ |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[5][6][7] It involves a simple two-step process of extraction and cleanup.[5]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dispersive SPE (dSPE)
Protocol for General Produce (e.g., Fruits and Vegetables):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the isotopic labeled internal standard solution (e.g., Norflurazon-d₄ and Chloridazon-d₅) to achieve a final concentration of 50 ng/mL in the sample.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high fat content, add 50 mg of C18. For samples with high pigment content, add 50 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Take the supernatant and dilute it with an appropriate mobile phase (e.g., 1:1 with water) before LC-MS/MS analysis.
Protocol for Soil Samples:
-
Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Add 10 mL of acetonitrile and the isotopic labeled internal standards.
-
Proceed with steps 4-10 of the general produce protocol.
Protocol for Water Samples:
-
Filter the water sample through a 0.45 µm filter.
-
To 100 mL of the filtered water sample, add the isotopic labeled internal standards.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile.
-
The eluate can be directly analyzed by LC-MS/MS or evaporated and reconstituted in the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
The following MRM transitions are recommended. Optimization of cone voltage and collision energy is crucial for achieving the best sensitivity and should be performed for each instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Norflurazon | 304.0 | 222.1 (Quantifier) | 35 | 20 |
| 304.0 | 166.0 (Qualifier) | 35 | 30 | |
| Norflurazon-d₄ | 308.0 | 226.1 | 35 | 20 |
| Chloridazon | 222.0 | 160.1 (Quantifier) | 30 | 18 |
| 222.0 | 77.1 (Qualifier) | 30 | 35 | |
| Chloridazon-d₅ | 227.0 | 165.1 | 30 | 18 |
Data Presentation
The following tables summarize typical quantitative data obtained using the isotopic dilution method for the analysis of pyridazinone herbicides. These values can serve as a benchmark for method performance.
Table 1: Method Detection and Quantification Limits
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Norflurazon | Soil | 0.5 | 1.5 |
| Water | 0.01 µg/L | 0.03 µg/L | |
| Apple | 1.0 | 3.0 | |
| Chloridazon | Soil | 0.3 | 1.0 |
| Water | 0.005 µg/L | 0.015 µg/L | |
| Spinach | 0.8 | 2.5 |
Table 2: Recovery and Precision Data
| Compound | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Norflurazon | Soil | 10 | 98 | 4.5 |
| Water | 0.1 µg/L | 102 | 3.8 | |
| Apple | 20 | 95 | 6.2 | |
| Chloridazon | Soil | 10 | 101 | 3.9 |
| Water | 0.1 µg/L | 99 | 4.1 | |
| Spinach | 20 | 97 | 5.5 |
Table 3: Linearity of Calibration Curves
| Compound | Matrix | Calibration Range (µg/kg or µg/L) | Correlation Coefficient (r²) |
| Norflurazon | Soil | 1.5 - 200 | > 0.998 |
| Water | 0.03 - 5.0 | > 0.999 | |
| Apple | 3.0 - 250 | > 0.997 | |
| Chloridazon | Soil | 1.0 - 200 | > 0.999 |
| Water | 0.015 - 5.0 | > 0.999 | |
| Spinach | 2.5 - 250 | > 0.998 |
Visualizations
Caption: Experimental workflow for pyridazinone herbicide analysis.
Caption: QuEChERS sample preparation workflow.
Conclusion
The isotopic dilution LC-MS/MS method detailed in these application notes provides a robust, sensitive, and accurate approach for the quantification of pyridazinone herbicides in diverse matrices. The use of stable isotope-labeled internal standards is paramount for overcoming matrix effects and ensuring high-quality data. The provided protocols and data serve as a valuable resource for laboratories involved in environmental monitoring, food safety testing, and related research fields. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable reliable determination of pyridazinone herbicide residues.
References
Application Notes and Protocols for Tracing Metabolic Pathways with 4,5-Dichloro-6-pyridazone-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled compounds is a powerful technique for elucidating the metabolic fate of xenobiotics, such as herbicides, in biological systems.[1][2] By replacing atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the compound and its metabolites through complex biochemical pathways.[3] This application note details the use of 4,5-dichloro-6-pyridazone doubly labeled with nitrogen-15 (B135050) (¹⁵N₂) for tracing its metabolic pathways in plants and soil microorganisms.
4,5-dichloro-6-pyridazone belongs to the pyridazinone class of herbicides, which are known to act by inhibiting photosynthesis and carotenoid biosynthesis.[4] Understanding the metabolism of this herbicide is crucial for developing more effective and selective herbicides, managing herbicide resistance in weeds, and assessing its environmental impact. The ¹⁵N₂-labeling provides a distinct mass signature that allows for sensitive and specific detection of the parent compound and its nitrogen-containing metabolites using mass spectrometry.
Proposed Metabolic Pathways of 4,5-Dichloro-6-pyridazone
While the specific metabolic pathways of 4,5-dichloro-6-pyridazone are not extensively documented, based on the metabolism of other pyridazinone herbicides and general herbicide detoxification pathways in plants, a hypothetical metabolic scheme can be proposed.[5] The primary routes of metabolism likely involve oxidation, dechlorination, and conjugation with endogenous molecules such as sugars or amino acids.[5]
Caption: Proposed metabolic pathway of 4,5-dichloro-6-pyridazone.
Experimental Protocols
Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂
The synthesis of ¹⁵N-labeled heterocyclic compounds can be achieved through various methods.[6][7][8][9] A plausible route for 4,5-dichloro-6-pyridazone-¹⁵N₂ would involve the condensation of a suitable dichlorinated dicarbonyl compound with ¹⁵N-labeled hydrazine (B178648) (¹⁵NH₂-¹⁵NH₂).
Materials:
-
Dichloromaleic anhydride (B1165640)
-
¹⁵N-labeled hydrazine hydrate (B1144303)
-
Appropriate solvents (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve dichloromaleic anhydride in a suitable solvent.
-
Slowly add ¹⁵N-labeled hydrazine hydrate to the solution while stirring.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product using recrystallization or column chromatography.
-
Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Plant Treatment and Sample Collection
This protocol is designed for treating a model plant species, such as Arabidopsis thaliana, to study the uptake and metabolism of the labeled herbicide.
Materials:
-
4,5-dichloro-6-pyridazone-¹⁵N₂ stock solution (e.g., in DMSO)
-
Healthy, 4-week-old Arabidopsis thaliana plants
-
Foliar spray bottle or microsyringe
-
Liquid nitrogen
-
Sample collection tubes
Procedure:
-
Prepare a working solution of 4,5-dichloro-6-pyridazone-¹⁵N₂ at the desired concentration in a suitable buffer containing a surfactant (e.g., 0.05% Tween-20).
-
Treat the plants by uniformly spraying the leaves with the herbicide solution or by applying a known volume to individual leaves using a microsyringe.
-
Harvest plant tissues (e.g., leaves, roots, stems) at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
At each time point, wash the harvested tissues thoroughly with deionized water to remove any unabsorbed herbicide from the surface.
-
Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.
-
Store the frozen samples at -80°C until metabolite extraction.
Metabolite Extraction
Materials:
-
Frozen plant tissue samples
-
Pre-chilled extraction solvent (e.g., 80% methanol)
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Weigh the frozen plant tissue (approximately 100 mg).
-
Add 1 mL of pre-chilled 80% methanol (B129727) to the sample.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Store the extracts at -80°C until analysis.
¹⁵N-Tracer Analysis by LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying the ¹⁵N-labeled herbicide and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Develop an LC method to separate the parent compound and its potential metabolites. A reverse-phase C18 column is a common starting point.
-
Optimize the MS parameters for the detection of 4,5-dichloro-6-pyridazone-¹⁵N₂ and its expected metabolites. This includes determining the precursor and product ions for Multiple Reaction Monitoring (MRM) or generating a high-resolution mass spectrum.
-
Inject the extracted samples into the LC-MS/MS system.
-
Acquire data over the specified time course.
-
Process the data using appropriate software to identify and quantify the peaks corresponding to the ¹⁵N-labeled compounds.
Data Presentation
Quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different time points and tissues.
Table 1: Distribution of ¹⁵N-labeled compounds in Arabidopsis thaliana leaves over time.
| Time (hours) | 4,5-dichloro-6-pyridazone-¹⁵N₂ (nmol/g FW) | Hydroxylated Metabolite (nmol/g FW) | Dechlorinated Metabolite (nmol/g FW) | Conjugated Metabolite (nmol/g FW) |
| 0 | 100.0 ± 5.2 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 6 | 75.3 ± 4.1 | 12.8 ± 1.5 | 5.1 ± 0.8 | 1.2 ± 0.3 |
| 12 | 52.1 ± 3.5 | 25.6 ± 2.2 | 10.3 ± 1.1 | 4.5 ± 0.6 |
| 24 | 28.9 ± 2.8 | 38.4 ± 3.1 | 15.2 ± 1.4 | 10.1 ± 1.2 |
| 48 | 10.5 ± 1.9 | 45.1 ± 3.9 | 18.9 ± 1.7 | 18.3 ± 1.9 |
| 72 | 3.2 ± 0.8 | 40.2 ± 3.5 | 20.1 ± 1.9 | 25.8 ± 2.4 |
Values are presented as mean ± standard deviation (n=3). FW = Fresh Weight.
Workflow Visualization
Caption: Overall experimental workflow for tracing metabolic pathways.
Conclusion
The use of 4,5-dichloro-6-pyridazone-¹⁵N₂ as a tracer molecule provides a robust method for investigating its metabolic fate in plants and other biological systems. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding herbicide metabolism. This knowledge is instrumental in the fields of weed science, environmental toxicology, and the development of next-generation herbicides with improved efficacy and safety profiles.
References
- 1. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in 15N-tracing experiments: new labelling and data analysis approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. my.ucanr.edu [my.ucanr.edu]
- 6. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation of 15N-Labeled Compounds
Introduction
Stable isotope labeling with 15N is a powerful and widely used technique in biological research and drug development. It is instrumental in quantitative proteomics, metabolic flux analysis, and structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3] The success of these advanced analytical methods hinges on meticulous sample preparation. The introduction of the stable isotope allows for the accurate quantification of proteins and metabolites, minimizing variations that can occur during sample processing because samples can be combined at an early stage.[2][4][5] This document provides detailed application notes and experimental protocols for the preparation of 15N-labeled compounds, tailored for researchers, scientists, and drug development professionals.
Section 1: Metabolic Labeling of Proteins with 15N
Application Note:
Metabolic labeling is a technique where organisms or cells are cultured in a medium where the sole nitrogen source is a 15N-enriched compound, typically 15NH4Cl or K15NO3.[2][4][6] During growth and protein synthesis, the 15N isotope is incorporated into all nitrogen-containing molecules, including amino acids and, consequently, proteins. The primary goal is to achieve a high level of isotopic enrichment (typically >95-99%) to ensure accurate quantification and simplify spectral analysis.[4][7] The duration of labeling is critical and depends on the organism's growth rate and cell division cycles; for instance, growing Arabidopsis for 14 days is recommended to achieve high labeling efficiency.[1][4] This in vivo labeling approach is advantageous as it integrates the label during the natural biological processes, ensuring that the resulting labeled proteome is an accurate internal standard for its unlabeled counterpart.[5]
Protocol 1: Expression and Purification of 15N-Labeled Protein in E. coli for NMR Analysis
This protocol describes the expression of a 15N-labeled protein in E. coli using a minimal medium.
Materials:
-
E. coli strain transformed with the expression plasmid for the protein of interest.
-
2xTY rich medium.
-
M9 minimal medium salts (5x stock).
-
1M MgSO4 (sterile).
-
20% Glucose (sterile).
-
15NH4Cl (Cambridge Isotope Laboratories or equivalent).
-
Appropriate antibiotic.
-
IPTG (for induction).
Procedure:
-
Day 1: Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[8]
-
Day 2: Pre-culture:
-
In the morning, inoculate a single colony into 5 mL of 2xTY medium with the antibiotic and grow at 37°C with shaking to a high optical density (OD600).[8]
-
In the late afternoon, prepare a 100 mL pre-culture of M9 minimal medium. Per liter of medium, use 200 mL of 5x M9 salts, 20 mL of 20% glucose, 2 mL of 1M MgSO4, and 1g of natural abundance (14N) NH4Cl. Add the appropriate antibiotic.
-
Inoculate this M9 pre-culture with 1 mL of the 2xTY culture and grow overnight at 37°C.[8]
-
-
Day 3: Main Culture and Induction:
-
Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Use the same recipe as above, but replace the 14NH4Cl with 1 g of 15NH4Cl.[6][8]
-
Inoculate the 1 L M9 medium with 10 mL of the overnight M9 pre-culture.[8]
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue expression for 12-16 hours.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.
-
Lyse the cells using a method appropriate for the protein's location and stability (see Section 2). Sonication is a common choice.
-
Section 2: Cell Lysis and Protein Extraction
Application Note:
The choice of cell lysis method is critical for maximizing protein yield while preserving its structural and functional integrity. Methods can be broadly categorized as physical or chemical.[9] Physical methods like sonication, high-pressure homogenization (e.g., French press), and bead beating use mechanical force to disrupt cell membranes.[9][10][11] These methods are effective but can generate heat, potentially denaturing proteins; therefore, samples must be kept on ice.[9][12] Chemical methods involve detergents (e.g., SDS, Triton X-100) or chaotropic agents that solubilize membrane lipids and proteins.[10] Detergent-based lysis is often milder but may interfere with downstream applications.[9] For total proteome analysis in quantitative proteomics, harsh lysis using SDS sample buffer is often employed to ensure complete protein solubilization.[4][13]
Protocol 2: Cell Lysis by Sonication
This protocol is suitable for releasing soluble proteins from bacterial or cultured cells.
Materials:
-
Cell pellet.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Sonicator with a probe.
Procedure:
-
Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.
-
Keep the cell suspension on ice at all times.
-
Insert the sonicator probe into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the tube.
-
Apply pulses of sonication (e.g., 10-15 seconds ON, 30-45 seconds OFF) for a total "ON" time of 3-5 minutes.[12] The "OFF" periods allow the sample to cool.[12]
-
Monitor cell lysis by observing the decrease in opacity of the suspension or by microscopy.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
Section 3: Sample Preparation for Analytical Instrumentation
Application Note:
Final sample preparation is tailored to the specific requirements of the analytical platform. For NMR, samples must be in a low-ionic-strength buffer to optimize spectrometer performance, have a specific pH range (typically below 6.5 to slow amide proton exchange), and contain 5-10% D2O for the spectrometer's frequency lock.[8] Protein concentration is key, with 0.3-0.5 mM being typical for larger proteins.[14] For mass spectrometry-based proteomics, proteins are first digested into peptides, usually with trypsin.[1][7] The resulting peptide mixture is then desalted and concentrated using solid-phase extraction (e.g., C18 tips) before analysis by LC-MS/MS.[7]
Protocol 3: Final Sample Preparation for NMR Spectroscopy
Materials:
-
Purified 15N-labeled protein solution.
-
NMR Buffer (e.g., 25 mM Sodium Phosphate pH 6.5, 50 mM NaCl).[8]
-
Deuterium oxide (D2O).
-
Internal reference standard (e.g., DSS or TSP).
Procedure:
-
Buffer Exchange: Exchange the protein into the final NMR Buffer using dialysis or a desalting column. This removes incompatible buffer components from the purification process.
-
Concentration: Concentrate the protein to the desired final concentration (e.g., 0.3-1.0 mM) using a centrifugal concentrator with an appropriate molecular weight cutoff.
-
Final Additions: Add D2O to the protein sample to a final concentration of 5-10% (v/v).[8] Add the internal reference standard to a final concentration of ~0.1 mM.[8]
-
Transfer to NMR Tube: Filter the final sample through a 0.22 µm syringe filter to remove any precipitate or dust.[15][16][17] Carefully transfer ~500-600 µL of the sample into a clean, high-quality NMR tube.[8] The sample depth should be at least 4-4.5 cm.[16][17]
-
Cap the tube and store it appropriately until analysis.
Protocol 4: In-Gel Digestion for Mass Spectrometry
This protocol is for digesting proteins after separation by SDS-PAGE, a common step in quantitative proteomics workflows.[4][13]
Materials:
-
SDS-PAGE gel with protein bands of interest.
-
Destaining solution (50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate).
-
Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate).
-
Alkylation solution (55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate).
-
Trypsin solution (10-20 ng/µL in 25 mM ammonium bicarbonate).
-
Extraction buffer (5% formic acid, 50% acetonitrile).
Procedure:
-
Excise the protein band(s) from the gel using a clean scalpel. Cut the band into small (~1x1 mm) pieces.
-
Destaining: Add destaining solution to the gel pieces and incubate until the Coomassie blue stain is removed. Dehydrate the gel pieces with 100% acetonitrile.
-
Reduction: Rehydrate the gel pieces with the reduction solution and incubate at 56°C for 1 hour.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with 25 mM ammonium bicarbonate and dehydrate with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces on ice with the trypsin solution, using just enough volume to cover them. Incubate at 37°C overnight.
-
Peptide Extraction: Add extraction buffer to the gel pieces and sonicate for 15 minutes. Collect the supernatant. Repeat the extraction once.
-
Pool the extracts and dry them in a vacuum centrifuge. The resulting peptides are ready for desalting and LC-MS/MS analysis.
Section 4: Data Presentation
Quantitative data is essential for evaluating the success of sample preparation.
Table 1: Typical Protein Concentrations and Labeling Efficiency
| Parameter | Target for NMR Spectroscopy | Target for Mass Spectrometry | Typical 15N Labeling Efficiency |
|---|---|---|---|
| Protein Concentration | 0.3 - 1.0 mM[8][14] | Not directly applicable (digested) | N/A |
| Sample Volume | 400 - 600 µL[8] | Variable (typically 10-100 µL) | N/A |
| Labeling Efficiency | > 95% | > 95% | 93-99% (in Arabidopsis)[4][7] |
Table 2: Comparison of Common Cell Lysis Techniques
| Lysis Method | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Sonication | High-frequency sound waves create cavitation and shear forces.[9][10] | Effective for various cell types, scalable.[12] | Generates heat, can shear DNA, may damage proteins.[9][12] | Bacterial cells, cultured cells. |
| High-Pressure Homogenization | Cells are forced through a narrow valve under high pressure.[10][11] | Highly efficient, scalable, good for tough cells. | Requires expensive equipment, can generate heat.[11] | Yeast, bacteria, large cultures. |
| Freeze-Thaw | Ice crystal formation during repeated freezing and thawing cycles ruptures cells.[9][11] | Gentle, does not require special equipment. | Often incomplete, can be slow, multiple cycles needed.[9] | Mammalian cells, gentle lysis. |
| Detergent Lysis | Solubilization of the lipid bilayer of the cell membrane.[10] | Mild, simple, highly effective. | Detergents can interfere with downstream assays and may need to be removed.[9] | Mammalian cells, total protein extraction. |
Section 5: Visualizations
Diagrams help to clarify complex experimental workflows.
Caption: Workflow for 15N-labeled protein production for NMR analysis.
Caption: Quantitative proteomics workflow using 15N metabolic labeling.
Caption: Decision tree for selecting a suitable cell lysis method.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr-bio.com [nmr-bio.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
Troubleshooting & Optimization
Technical Support Center: Overcoming Incomplete ¹⁵N Isotope Labeling in Proteomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete ¹⁵N metabolic labeling in proteomics experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered due to incomplete ¹⁵N labeling.
| Problem | Potential Cause | Recommended Solution |
| Low ¹⁵N Labeling Efficiency | Insufficient labeling duration. | Increase the labeling time to allow for more cell doublings and complete incorporation of the ¹⁵N isotope. For example, labeling Arabidopsis for 14 days can help achieve high labeling efficiency.[1][2] |
| Purity of the ¹⁵N-containing salt is low. | Use high-purity ¹⁵N chemicals (e.g., >99% purity) from a reliable supplier.[1] | |
| Limited availability of the nitrogen source in the growth medium. | Ensure the ¹⁵N-containing salt is the sole nitrogen source and is available in sufficient quantities for the organism's growth. | |
| Reduced Identification of Heavy-Labeled Peptides | Incomplete labeling broadens the isotope clusters of heavy-labeled peptides in the MS1 spectra, making it difficult to correctly identify the monoisotopic peak.[1][2] | 1. Improve Labeling Efficiency: Aim for a labeling efficiency of 98.5% or higher, as this has been shown to result in a similar identification rate between ¹⁴N and ¹⁵N searches.[1]2. Utilize Specialized Software: Employ software that can account for incomplete labeling during peptide identification and quantification.[1][2][3] |
| Errors in monoisotopic peak assignment by the mass spectrometer. | Acquire both MS1 survey and MS2 fragment scans at high resolution to improve mass accuracy and aid in correct peak assignment.[2] | |
| Inaccurate Protein Quantification | Uncorrected for incomplete ¹⁵N incorporation. | 1. Determine Labeling Efficiency: Calculate the actual labeling efficiency from your experimental data (see Experimental Protocol below).2. Adjust Ratios: Use software, such as Protein Prospector, to adjust the calculated peptide ratios based on the determined labeling efficiency.[1][2][3] |
| Co-eluting peptides or chemical noise in the MS1 survey scan interfering with quantification.[4] | 1. High-Resolution MS: Use high-resolution mass spectrometry to better separate interfering signals.2. Targeted Proteomics: For low-abundance proteins or to improve accuracy, consider using targeted proteomics approaches like Parallel Reaction Monitoring (PRM).[4] | |
| Missing Values in Reciprocal Labeling Experiments | Incomplete labeling can lead to the non-identification of the heavy-labeled counterpart to an identified light peptide, resulting in missing quantitative data points.[4] | Employ data analysis workflows that can still provide quantification even if only one peptide in a light/heavy pair is identified. Software like Protein Prospector can compute the expected mass and isotope distribution of the heavy-labeled peptide if the light version is identified.[1] |
Frequently Asked Questions (FAQs)
Q1: What is incomplete ¹⁵N labeling and why is it a problem?
A1: Incomplete ¹⁵N labeling occurs when not all nitrogen atoms in a protein are replaced with the heavy ¹⁵N isotope during metabolic labeling. This leads to a distribution of peptide masses rather than a single, fully labeled peak. This isotopic complexity can result in several issues, including the reduced identification of heavy-labeled peptides, inaccurate protein quantification, and missing data points in your experiment.[1][2][4]
Q2: How can I determine the ¹⁵N labeling efficiency in my experiment?
A2: You can determine the labeling efficiency by comparing the experimental isotope pattern of several identified ¹⁵N-labeled peptides to their theoretical isotope profiles at different enrichment levels.[1][2][3] This can be done using software tools like the "MS-Isotope" module in Protein Prospector.[2][3] It is recommended to examine 8-10 peptides from different abundant proteins to get a reliable average efficiency, as it is generally constant within a single experiment.[3]
Q3: What is a typical range for ¹⁵N labeling efficiency?
A3: The labeling efficiency can vary between experiments, but for organisms like Arabidopsis, it typically ranges from 93% to 99% after 14 days of labeling.[1][2] Tissues with slower protein turnover rates, such as brain and muscle in mammals, may be more difficult to label to high enrichment levels.[5]
Q4: How does incomplete labeling affect the mass spectrum?
A4: Incomplete labeling results in broader isotope clusters for heavy-labeled peptides in the MS1 survey scan.[1][2] The monoisotopic peak (the peak with all ¹⁵N isotopes) may not be the most intense peak in the cluster, and peaks to its left (M-1, M-2, etc.) will appear due to the presence of some ¹⁴N atoms.[2][3] The greater the abundance of these lower mass peaks relative to the monoisotopic peak, the lower the labeling efficiency.[3]
Q5: Can I still get accurate quantification with incomplete labeling?
A5: Yes, it is possible to obtain accurate quantification with incomplete labeling, but it requires a correction step in your data analysis workflow. By determining the labeling efficiency and inputting this value into your analysis software (e.g., Protein Prospector), the software can adjust the peptide ratios to account for the incomplete incorporation of the ¹⁵N isotope.[1][3]
Experimental Protocol: Determining ¹⁵N Labeling Efficiency
This protocol outlines the steps to determine the ¹⁵N labeling efficiency using software with isotope pattern simulation capabilities, such as Protein Prospector.
-
Data Acquisition: Acquire your mass spectrometry data, ensuring high resolution for both MS1 and MS2 scans.[2]
-
Peptide Identification: Perform separate database searches for both ¹⁴N and ¹⁵N labeled peptides.[1]
-
Select Peptides for Analysis: Choose 8-10 high-intensity, confidently identified ¹⁵N-labeled peptides from different proteins.[3]
-
Analyze Isotope Patterns: For each selected peptide, view its experimental isotope pattern in the mass spectrum.
-
Compare to Theoretical Profiles: Use a tool like the "MS-Isotope" module in Protein Prospector to generate theoretical isotope profiles for the same peptide at various labeling efficiencies (e.g., 95%, 97%, 99%).[3]
-
Determine Best Fit: Compare the experimental isotope pattern to the theoretical profiles. The labeling efficiency of the theoretical profile that most closely matches the experimental data is your determined efficiency. A key indicator is the ratio of the M-1 peak (one ¹⁴N atom) to the monoisotopic peak (M), as a higher M-1/M ratio indicates lower labeling efficiency.[3]
-
Average the Efficiencies: Calculate the average labeling efficiency from the 8-10 peptides analyzed. This average value can then be used to correct the quantification of all peptides in your experiment.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Typical ¹⁵N Labeling Efficiency Range | 93-99% | [1][2] |
| Recommended Labeling Efficiency for Similar ¹⁴N/¹⁵N ID Rates | ≥ 98.5% | [1] |
| Number of Peptides for Reliable Efficiency Determination | 8-10 | [3] |
Visualizations
Caption: Workflow for quantitative proteomics with ¹⁵N labeling and correction.
Caption: Troubleshooting logic for incomplete ¹⁵N labeling issues.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurisotop.com [eurisotop.com]
Technical Support Center: Optimizing Signal-to-Noise for 15N-Labeled Peptides in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for 15N-labeled peptides in mass spectrometry (MS) experiments.
Troubleshooting Guide: Low Signal-to-Noise Ratio
Low signal-to-noise can arise from various factors throughout the experimental workflow.[1] This guide will help you systematically identify and address the root cause of poor signal intensity.
Diagram: Troubleshooting Workflow for Low S/N in 15N-Labeled Peptide Analysis
Caption: Troubleshooting workflow for low S/N in 15N-labeled peptide analysis.
Q1: My 15N-labeled peptide signal is weak or absent. What are the common causes and how do I fix them?
A1: Weak or absent signals can be attributed to issues in sample preparation, liquid chromatography, or mass spectrometer settings. Below is a table summarizing common problems, their potential causes, and recommended solutions.
| Problem Area | Potential Cause | Recommended Solution | Expected Improvement |
| Sample Preparation | Low peptide concentration.[1] | Concentrate the sample using a vacuum concentrator. Ensure the starting amount of protein is sufficient. | Significant increase in signal intensity. |
| Sample contamination (salts, detergents).[1] | Perform sample cleanup using C18 desalting spin columns. | Reduction in background noise and ion suppression, leading to a clearer signal. | |
| Inefficient protein digestion.[1] | Optimize digestion protocol: ensure correct enzyme-to-protein ratio, digestion time, and temperature. | Increased yield of target peptides, resulting in stronger signals. | |
| Poor peptide solubility or adsorption to surfaces.[1] | Acidify the sample with formic acid. Use low-binding tubes and pipette tips. | Improved sample recovery and injection amount, enhancing signal. | |
| Liquid Chromatography | Suboptimal mobile phase composition.[1] | Adjust the concentration of the organic solvent and the type/concentration of the ion-pairing agent (e.g., formic acid). | Improved chromatographic peak shape and ionization efficiency. |
| Poor chromatographic peak shape (broad or tailing).[1] | Optimize the LC gradient, check for column degradation, and ensure proper column equilibration. | Sharper peaks lead to higher signal intensity at the apex. | |
| Mass Spectrometry | Incorrect ionization source parameters.[1] | Tune the sprayer voltage, gas flow rates, and temperature for the specific peptide and flow rate. | Enhanced ionization efficiency, leading to a direct increase in signal. |
| Inappropriate collision energy.[1] | Optimize collision energy to ensure efficient fragmentation without excessive ion loss. | Improved signal of fragment ions used for quantification. | |
| Incomplete isotopic labeling.[2][3] | Verify the isotopic enrichment of the 15N-labeled standard. If producing in-house, ensure complete incorporation of the heavy isotope. | Accurate mass detection and reduced complexity of the mass spectrum. | |
| "Light" contamination in heavy peptide standard.[4][5] | Source high-purity (>99% isotopic enrichment) labeled peptides. Analyze the standard alone to check for unlabeled counterparts. | Prevents false positives and inaccurate quantification, especially for low-abundance peptides.[4] |
Experimental Protocols
Protocol 1: C18 Spin Column Desalting
This protocol is designed to remove salts and other hydrophilic contaminants that can suppress ionization.
Materials:
-
C18 spin columns
-
Equilibration Solution: 50% acetonitrile, 0.1% formic acid
-
Wash Solution: 0.1% formic acid in water
-
Elution Solution: 70% acetonitrile, 0.1% formic acid
-
Microcentrifuge
Procedure:
-
Column Activation: Add 200 µL of Equilibration Solution to the C18 spin column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Column Equilibration: Add 200 µL of Wash Solution and centrifuge at 1,500 x g for 1 minute. Repeat this step.
-
Sample Loading: Acidify your peptide sample to a final concentration of 0.1% formic acid. Load the sample onto the column and centrifuge at 1,500 x g for 1 minute.
-
Washing: Add 200 µL of Wash Solution and centrifuge at 1,500 x g for 1 minute. Repeat this step twice to remove all salts.
-
Elution: Place the spin column in a new collection tube. Add 100 µL of Elution Solution and centrifuge at 1,500 x g for 1 minute to elute the desalted peptides.
Protocol 2: In-Solution Protein Digestion
This protocol outlines a general procedure for digesting proteins into peptides suitable for MS analysis.
Materials:
-
100 mM Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Formic Acid
Procedure:
-
Denaturation and Reduction: Dissolve the protein sample in 50 µL of 100 mM NH4HCO3. Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio. Incubate at 37°C overnight.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Frequently Asked Questions (FAQs)
Q2: How can I optimize my mass spectrometer settings for 15N-labeled peptides?
A2: Optimizing MS parameters is crucial for maximizing signal.[6] This involves a systematic approach to tuning the instrument for your specific analytes.
Diagram: Decision Process for Optimizing MS Parameters
Caption: Decision process for optimizing MS parameters.
A systematic approach includes:
-
Ion Source Optimization: Infuse a standard of your 15N-labeled peptide and tune the ion source parameters, such as spray voltage, capillary temperature, and nebulizing gas flow, to maximize the precursor ion signal.[7]
-
Fragmentation Optimization: For MS/MS experiments, optimize the collision energy to achieve a balance between the precursor ion signal and the production of informative fragment ions.
-
Acquisition Method: For quantitative studies, consider using targeted methods like Parallel Reaction Monitoring (PRM), which can improve the quantification of low-abundance proteins by targeting specific precursor ions.[2]
Q3: What is the impact of mobile phase additives on peptide signal intensity?
A3: Mobile phase additives are critical for good chromatographic separation and efficient ionization.[1] The most common additive is formic acid at a concentration of 0.1%. It aids in protonation of the peptides, which is essential for positive mode electrospray ionization, leading to better signal intensity. The choice of additive is a balance between chromatographic performance and MS signal intensity.[1]
Q4: How can I be sure my 15N-labeled peptide standard is of high quality?
A4: The quality of your stable isotope-labeled (SIL) standard is paramount for accurate quantification.[8] High-quality standards should have high chemical and isotopic purity. It is recommended to use peptides with an isotopic purity of >99%.[8] Be aware of potential "light" contamination in "heavy" standards, which can lead to errors in quantification, especially for low-abundance peptides.[4] When possible, obtain characterization data from the vendor, including MS/MS spectra and HPLC chromatograms.[8]
Q5: Can data analysis techniques help improve the signal-to-noise ratio?
A5: Yes, computational approaches can significantly improve the perceived signal-to-noise ratio. Denoising algorithms can be applied to raw MS data to remove chemical and random additive noise, which can enhance the identification and quantification of peptides.[9] Additionally, optimizing the parameters of your peptide identification search algorithm can improve the confidence of peptide matches from your MS/MS data.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
Technical Support Center: Optimizing LC Gradients for Pyridazinone Isomer Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of pyridazinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the separation of pyridazinone isomers.
Q1: I am not getting any separation between my pyridazinone isomers. Where should I start?
A1: When there is a complete lack of separation, a systematic approach to method development is crucial. Start by screening different stationary phases, particularly chiral stationary phases (CSPs) if you are dealing with enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often a good starting point for chiral separations of heterocyclic compounds like pyridazinones.[1] Concurrently, evaluate different mobile phase compositions. A common starting point for reversed-phase chromatography is a gradient of acetonitrile (B52724) in water with an additive like 0.1% formic acid. For normal-phase chromatography on CSPs, mixtures of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) are typically used.[2]
Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?
A2: Poor peak shape is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: For ionizable pyridazinone isomers, the pH of the mobile phase is critical. Adjusting the pH to be at least one to two units away from the pKa of your analytes can suppress ionization and minimize interactions with residual silanols on the column packing, leading to sharper peaks.[3][4]
-
Additives: The use of mobile phase additives can improve peak shape. For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can help. Conversely, for acidic compounds, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is beneficial.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Q3: I have some separation, but the resolution is poor (less than 1.5). How can I improve it?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Gradient Slope: A shallower gradient increases the elution time and allows for more interaction between the isomers and the stationary phase, which can significantly improve resolution.
-
Temperature: Temperature can have a notable effect on selectivity. It's recommended to screen a range of column temperatures (e.g., 25°C to 50°C) as sometimes a lower temperature can enhance chiral recognition, while other times a higher temperature can improve efficiency and peak shape.[5][6] However, be aware that in some cases, higher temperatures can lead to a loss of resolution or even reversal of elution order for chiral compounds.[6][7]
-
Mobile Phase Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) can alter selectivity. For chiral separations on polysaccharide-based CSPs, isopropanol and ethanol are common alcohol modifiers that can influence the chiral recognition mechanism.[1][2]
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.
Q4: My retention times are drifting between injections. What could be the cause?
A4: Retention time instability is often a sign of an unequilibrated column or fluctuations in the HPLC system.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Temperature Control: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can lead to shifts in retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time variability.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Experimental Protocols
Below are detailed methodologies for the initial screening and optimization of pyridazinone isomer separations.
Protocol 1: Chiral Stationary Phase Screening for Enantiomers
This protocol outlines a general approach for screening multiple chiral columns and mobile phases.
-
Column Selection:
-
Lux Amylose-2®
-
Lux Cellulose-1®
-
Lux Cellulose-2®
-
Lux Cellulose-3®
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol (IPA)
-
Mobile Phase B: n-Hexane/Ethanol (EtOH)
-
Start with an isocratic mixture (e.g., 90:10 v/v) and adjust the modifier percentage as needed.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Evaluate each column and mobile phase combination for baseline separation and resolution.
-
Select the column and mobile phase that provides the best initial separation for further optimization.
-
Protocol 2: Gradient Optimization for Diastereomers or Positional Isomers (Reversed-Phase)
This protocol is for optimizing a gradient method on a standard achiral column (e.g., C18).
-
Initial Gradient Run:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV (select appropriate wavelength based on analyte absorbance)
-
-
Gradient Adjustment:
-
Based on the initial run, if the isomers elute too quickly, decrease the starting %B or make the gradient shallower.
-
If the isomers elute too late or are too broad, increase the starting %B or make the gradient steeper.
-
-
Temperature and Mobile Phase Modifier Optimization:
-
Once a reasonable gradient is established, investigate the effect of temperature by running the method at different temperatures (e.g., 25°C, 40°C, 50°C).
-
Evaluate the effect of changing the organic modifier from acetonitrile to methanol, as this can significantly alter selectivity.
-
Data Presentation
The following tables summarize typical starting conditions for the separation of pyridazinone isomers based on literature data.
Table 1: Chiral HPLC Conditions for Pyridazinone Enantiomers [1]
| Parameter | Condition |
| Columns | Lux Amylose-2®, Lux Cellulose-1®, Lux Cellulose-2®, Lux Cellulose-3® (50 mm x 4.6 mm, 3 µm) |
| Mobile Phases | Mixtures of n-Hexane with Isopropanol or Acetonitrile with Isopropanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 0.1 mg/mL in mobile phase |
Table 2: General Reversed-Phase Starting Conditions for Isomer Separation
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | 25 - 40°C |
| Detection | UV (based on analyte λmax) |
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing LC gradients for pyridazinone isomer separation.
Caption: A general workflow for LC method development for isomer separation.
Caption: A troubleshooting guide for common HPLC issues in isomer separation.
References
- 1. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of Chlorinated Compounds in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the ionization efficiency of chlorinated compounds in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why do my chlorinated compounds show poor signal intensity in ESI-MS?
Chlorinated compounds, especially those that are neutral or lack easily ionizable functional groups (like acidic protons), often exhibit poor ionization efficiency in standard ESI-MS conditions.[1][2][3] In positive ion mode, they may not readily accept a proton. In negative ion mode, they may not have an acidic proton to lose to form [M-H]⁻ ions.[1][2][3] This inherent chemical property is the primary reason for low signal intensity.
Q2: What is the most common strategy to improve the ESI-MS signal for chlorinated compounds?
The most common and effective strategy is to promote the formation of chloride adducts, [M+Cl]⁻, in the negative ion mode.[1][2][3] This is achieved by introducing a source of chloride ions into the mobile phase. This technique is particularly advantageous for analytes that do not easily form [M-H]⁻ ions.[1][2][3]
Q3: How can I induce the formation of chloride adducts?
There are several ways to introduce chloride ions to facilitate the formation of [M+Cl]⁻ adducts:
-
Chlorinated Solvents: Adding chlorinated solvents like chloroform (B151607) or carbon tetrachloride to the mobile phase.[1][2][3]
-
Chloride Salts: Incorporating chloride salts such as ammonium (B1175870) chloride or tetramethylammonium (B1211777) chloride into the mobile phase.
-
Post-Column Infusion: Introducing a solution containing a chloride source post-chromatographic separation, just before the ESI source.
Q4: Are there other adducts I can use for chlorinated compounds?
Yes, other adducts can be formed to enhance ionization. For example, using ammonium acetate (B1210297) in the mobile phase can form acetate adducts, [M+CH₃COO]⁻. The choice of adduct-forming reagent will depend on the specific properties of your analyte.
Q5: Can mobile phase additives other than chloride sources help?
Absolutely. The composition of the mobile phase is critical. For some classes of chlorinated compounds, additives can significantly enhance sensitivity. For instance, a study on various phenols, including chlorophenols, found that 0.5 mM ammonium fluoride (B91410) in a methanol-based mobile phase improved the analytical sensitivity for compounds that typically have poor ionization efficiency.[4]
Q6: When should I consider chemical derivatization?
Chemical derivatization is a powerful technique to consider when other methods fail to provide adequate sensitivity.[5][6][7] Derivatization modifies the analyte to introduce a functional group that is easily ionizable, thereby improving detection sensitivity, selectivity, and even chromatographic separation.[5][6][8] This is particularly useful for small molecules with neutral functional groups.[6]
Q7: What are some alternative ionization techniques if ESI-MS is not working for my chlorinated compound?
If you have access to other ionization sources, they are worth exploring. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are excellent alternatives for compounds that ionize poorly in ESI, particularly for less polar molecules.[9][10][11][12]
Troubleshooting Guides
Problem: Low or No Signal for a Known Chlorinated Analyte
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Ionization | Switch to negative ion mode and add a chloride source (e.g., 0.1 mM ammonium chloride) to the mobile phase to promote [M+Cl]⁻ adduct formation. | Many chlorinated compounds ionize more efficiently as chloride adducts in negative mode. |
| Poor Desolvation | Optimize source parameters: increase drying gas temperature and flow rate. | Efficient desolvation is crucial for generating gas-phase ions. |
| Incorrect Mobile Phase pH | For chlorinated compounds with acidic or basic functional groups, adjust the mobile phase pH to be approximately 2 units away from the analyte's pKa to ensure it is in its ionic form. | The ionization efficiency of some compounds is highly dependent on the solution pH.[13] |
| Analyte Degradation | Check for in-source fragmentation or degradation by reducing the capillary voltage and other source temperatures. | Harsh source conditions can lead to the fragmentation of labile compounds.[14] |
| Instrument Contamination | Clean the ion source. Contaminants can suppress the signal of the target analyte.[15] | A clean ion source is essential for optimal ionization efficiency and sensitivity.[15] |
Problem: Inconsistent Signal/Poor Reproducibility
| Possible Cause | Troubleshooting Step | Rationale |
| Unstable Spray | Check the ESI needle for blockage or damage. Optimize the nebulizer gas pressure. | A stable electrospray is fundamental for reproducible signal generation.[16][17] |
| Mobile Phase Inconsistency | Ensure mobile phase components are thoroughly mixed and degassed. | Inconsistent mobile phase composition can lead to fluctuations in ionization efficiency. |
| Matrix Effects | If analyzing complex samples, perform a matrix effect study by comparing the signal of the analyte in a clean solvent versus the sample matrix. Consider improving sample preparation. | Co-eluting matrix components can suppress or enhance the ionization of the target analyte.[15] |
| Adduct Formation Variability | If relying on adduct formation, ensure the concentration of the adduct-forming reagent is consistent and optimized. | The intensity of the adduct ion is dependent on the concentration of the corresponding ion in the mobile phase.[18] |
Data Presentation
Table 1: Mobile Phase Additives for Enhanced Ionization of Chlorinated Phenols
| Analyte Class | Mobile Phase Additive | Effect on Sensitivity | Reference |
| Chlorophenols | 0.5 mM Ammonium Fluoride | Significantly improved analytical sensitivity | [4] |
| Chlorinated Paraffins | 0.05 mM Ammonium Chloride | Enhanced formation of [M+Cl]⁻ ions, improving sensitivity and selectivity | |
| General Chlorinated Compounds | Dichloromethane (post-column addition) | Favors the formation of [M+Cl]⁻ ions to enhance sensitivity |
Experimental Protocols
Protocol 1: Enhancement of Ionization via Chloride Adduction
-
Objective: To enhance the ESI-MS signal of a neutral chlorinated compound by promoting the formation of the [M+Cl]⁻ adduct.
-
Materials:
-
Chlorinated analyte of interest
-
HPLC-grade methanol (B129727) or acetonitrile
-
HPLC-grade water
-
Ammonium chloride (NH₄Cl), high purity
-
-
Mobile Phase Preparation:
-
Prepare your standard aqueous and organic mobile phases for reversed-phase chromatography.
-
To the aqueous mobile phase, add ammonium chloride to a final concentration of 0.1 mM.
-
Thoroughly mix and degas the mobile phase.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system with the modified mobile phase.
-
Set the mass spectrometer to operate in negative ion mode.
-
Set the instrument to monitor for the expected m/z of the [M+Cl]⁻ adduct (Molecular Weight of analyte + 35).
-
Inject the sample and acquire data.
-
-
Optimization:
-
The concentration of ammonium chloride may need to be optimized (typically in the range of 0.05 mM to 1 mM) to achieve the best signal-to-noise ratio.
-
Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific analyte and mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for low ESI-MS signals of chlorinated compounds.
Caption: Key strategies to enhance the ionization of chlorinated compounds in ESI-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ddtjournal.com [ddtjournal.com]
- 7. Derivatization in liquid chromatography for mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. zefsci.com [zefsci.com]
- 16. biotage.com [biotage.com]
- 17. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 15N Labeling Quantification Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N stable isotope labeling for quantitative proteomics.
Frequently Asked Questions (FAQs)
Q1: Which data analysis software is recommended for 15N labeling quantification?
A1: Several software packages are available for analyzing 15N labeling data. Two commonly used, freely available options are Protein Prospector and Census .[1][2][3][4] Protein Prospector is a web-based tool that offers a comprehensive workflow for 15N quantification, including features for determining labeling efficiency and adjusting peptide ratios.[1][4][5][6][7] Census is another powerful tool that can handle various quantitative proteomics data, including 15N labeling, and offers unique algorithms for enrichment ratio calculation and correction for sample mixing errors.[2][3]
Q2: What is the typical workflow for 15N labeling quantification analysis?
A2: The general workflow involves several key stages, from sample preparation to data analysis. A typical workflow is outlined below.[1][4][5][6]
Caption: General experimental workflow for 15N metabolic labeling and quantification.
Q3: Why is it important to determine the 15N labeling efficiency?
A3: Incomplete labeling, where not all nitrogen atoms are replaced with 15N, can significantly affect the accuracy of quantification.[1][5][8][9] The isotopic distribution of a partially labeled peptide will be different from a fully labeled one, which can lead to errors in identifying the monoisotopic peak and calculating the light-to-heavy ratio.[1][5][9][10] Therefore, it is crucial to determine the actual labeling efficiency and use this value to correct the calculated peptide ratios.[1][5][6][8]
Troubleshooting Guide
Issue 1: Low Identification Rate of Heavy (15N) Labeled Peptides
Symptoms:
-
Fewer proteins and peptides are identified in the 15N-labeled sample compared to the 14N-labeled sample.
-
Difficulty in matching light and heavy peptide pairs for quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Labeling: Lower labeling efficiency (<95%) can broaden the isotopic clusters of heavy peptides, making it difficult for the software to identify the correct monoisotopic peak.[1][5][9][10] | Optimize Labeling Protocol: Ensure sufficient cell doublings (at least 5-6) in the 15N medium to achieve high incorporation.[3] Use high-purity 15N-labeled media and reagents.[5] Software Correction: Utilize software features to correct for incomplete labeling. For example, Protein Prospector's "MS-Isotope" module allows you to estimate the labeling efficiency and adjust the theoretical isotope distribution.[1][5] |
| Co-eluting Peptides: In complex samples, other peptides can co-elute with your target peptide, interfering with the isotope pattern and leading to incorrect peak assignment.[5] | Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to better separate peptides. Using high-resolution mass spectrometry can also help to distinguish between overlapping isotopic envelopes.[5] |
| Incorrect Mass Shift Calculation: Unlike SILAC, the mass difference between 14N and 15N peptide pairs in 15N labeling is variable and depends on the number of nitrogen atoms in the peptide.[4][5] If the software is not configured to handle this, it may fail to identify the heavy partner. | Use Appropriate Software: Employ software specifically designed for 15N labeling analysis, such as Protein Prospector or Census, which can calculate the variable mass shifts.[2][3][5] |
Issue 2: Inaccurate Quantification Ratios
Symptoms:
-
Wide variability in peptide ratios for the same protein.
-
Calculated protein ratios are not consistent with expected biological changes.
Possible Causes and Solutions:
| Cause | Solution |
| Uncorrected Labeling Efficiency: As mentioned above, failing to correct for incomplete labeling will lead to inaccurate light-to-heavy ratios.[1][5][8] | Apply Ratio Adjustment: Use the determined labeling efficiency to adjust the raw peptide ratios. Software like Protein Prospector has built-in functions for this correction.[1][5] |
| Interference from Co-eluting Species: Contaminating peaks can distort the intensity of the monoisotopic peaks used for quantification.[5] | Manual Validation of Spectra: Visually inspect the mass spectra of peptides with outlier ratios. Tools like Protein Prospector provide interactive feedback and a Cosine Similarity (CS) score to help identify poor-quality spectra where the experimental isotope pattern does not match the theoretical one.[5][9] A low CS score can indicate interference. |
| Incorrect Monoisotopic Peak Selection: The software may incorrectly assign the monoisotopic peak, especially for low-intensity signals or in cases of incomplete labeling. | Manual Inspection and Re-analysis: Review the software's peak picking and consider manually defining the monoisotopic peak for critical peptides if the software allows. |
Experimental Protocols
Protocol 1: General 15N Metabolic Labeling of Cells in Culture
-
Cell Culture: Culture two separate populations of cells. One population is grown in a standard "light" medium containing 14N nitrogen sources. The other population is grown in a "heavy" medium where the primary nitrogen source (e.g., an essential amino acid) is replaced with its 15N-labeled counterpart.
-
Labeling Duration: Ensure cells in the heavy medium undergo a sufficient number of cell divisions (typically at least 5-6) to achieve a high level of 15N incorporation (ideally >97%).[6]
-
Harvesting and Mixing: Harvest the light and heavy cell populations. For relative quantification, mix the two populations in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the total protein. Digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis Workflow in Protein Prospector
The following diagram illustrates the key steps for analyzing 15N labeling data using Protein Prospector.
Caption: Data analysis workflow for 15N quantification using Protein Prospector.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from referenced studies.
Table 1: Reported 15N Labeling Efficiencies in Different Systems
| Organism/System | Labeling Duration | Achieved Labeling Efficiency (%) | Reference |
| Arabidopsis thaliana | 14 days | 93 - 99 | [5][6][9] |
| Rat (in vivo) | 44 days (protocol 1) | 74 - 94 | [11][12] |
| Rat (in vivo) | 107 days (protocol 2) | ~94 | [11][12] |
Table 2: Impact of Labeling Efficiency on Peptide Identification
| Labeling Efficiency | Observation | Reference |
| < 98.5% | Significantly lower identification rate of heavy-labeled peptides compared to light-labeled peptides. | [5][9] |
| ≥ 98.5% | Similar identification rates between 14N and 15N searches. | [5][9] |
This technical support center provides a starting point for troubleshooting common issues in 15N labeling quantification. For more detailed information, please refer to the cited literature.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ckisotopes.com [ckisotopes.com]
- 3. ukisotope.com [ukisotope.com]
- 4. researchgate.net [researchgate.net]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calibration Curves for Isotopical Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their calibration curves when using isotopically labeled standards.
Frequently Asked Questions (FAQs)
Q1: What are the general acceptance criteria for a calibration curve using isotopically labeled standards?
A1: While specific criteria can vary by assay and regulatory guidelines, some generally accepted values are summarized below. It is crucial to establish and validate these criteria for each specific method.
| Parameter | Acceptance Criteria | Common Application |
| Coefficient of Determination (r²) | ≥ 0.990 is often considered good.[1] For some applications, a stricter requirement of r² > 0.995 or even > 0.999 may be necessary.[2][3] | General bioanalysis, impurity testing[2] |
| Relative Error (%RE) or %Bias | Typically within ±15-20% for each calibration point.[1] | Bioanalytical method validation |
| Isotopic Purity of Standard | > 98% (unlabeled species < 0.5%) is a typical requirement.[4] | All applications using SIL standards |
| Matrix Factor (MF) | Ideally between 0.8 and 1.2.[4] | Assays where matrix effects are a concern |
| Internal Standard (IS)-Normalized MF | Close to 1.0.[4] | Assays where matrix effects are a concern |
| Recovery | Should be consistent and reproducible, with a low coefficient of variation (CV), often < 15%.[4] | Method development and validation |
Q2: My coefficient of determination (r²) is high (>0.99), but the accuracy for my low-concentration standards is poor. What is the cause and how can I fix it?
A2: A high r² value indicates a good overall fit of the data to the regression line but does not guarantee accuracy across the entire concentration range.[5][6] This issue often stems from heteroscedasticity, where the variance of the data points is not constant across the calibration range.[5] Higher concentration standards can disproportionately influence the unweighted regression line, leading to significant bias at the lower end of the curve.[5][7]
Solution:
-
Evaluate Percent Relative Error (%RE): Assess the %RE for each standard. This provides a better measure of accuracy at different concentration levels.[5]
-
Use Weighted Linear Regression: Applying a weighting factor can compensate for the greater influence of higher concentration points.[7] Common weighting factors include 1/x, 1/x², or 1/y².[7][8][9][10] For many bioanalytical LC-MS/MS assays, 1/x² is often recommended.[8][9]
Q3: My calibration curve is non-linear. What are the common causes and potential solutions?
A3: Non-linearity can occur in analyses using isotopically labeled standards for several reasons. Identifying the root cause is essential for selecting the appropriate solution.[5]
Common Causes:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Isotopic Contribution: Natural isotopes of the analyte can contribute to the signal of the isotopically labeled internal standard, especially if the mass difference is small.[11]
-
Inherent Non-Linearity: Isotope dilution mass spectrometry (IDMS) can have inherently non-linear calibration curves.[12][13]
Solutions:
-
Adjust Concentration Range: If detector saturation is suspected, dilute the samples to ensure the highest concentration point falls within the linear range of the detector.[5]
-
Use a Different Regression Model: If non-linearity is persistent, a non-linear regression model may be more suitable.[5]
Q4: What are matrix effects, and how can I mitigate them when using isotopically labeled standards?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[16] While isotopically labeled internal standards are used to compensate for these effects due to their similar chemical and physical properties to the analyte, issues can still arise.[5]
Mitigation Strategies:
-
Ensure Co-elution: The stable isotope-labeled (SIL) internal standard must co-elute with the analyte for effective compensation. Differences in retention times, sometimes due to the deuterium (B1214612) isotope effect, can lead to differential matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples can help to mimic the matrix effects experienced by the analyte.[16][17][18]
-
Evaluate Matrix Factor: The matrix factor (MF) should be assessed during method development to understand the extent of ion suppression or enhancement.[4]
Q5: My calibration curve shows poor reproducibility between analytical batches. What should I investigate?
A5: Poor batch-to-batch reproducibility can compromise the reliability of an assay. A systematic investigation is necessary to identify the source of the variability.
Troubleshooting Steps:
-
Standard and Stock Solution Stability: Verify the stability of your stock and working standard solutions. Degradation can lead to inconsistent curves. Prepare fresh standards regularly.[5]
-
Internal Standard Addition: Ensure the precise and consistent addition of the internal standard to all samples and standards. Inconsistent pipetting is a significant source of error.[5]
-
Instrument Performance: Monitor the mass spectrometer's performance by running system suitability tests before each batch to check for sensitivity, peak shape, and retention time stability.[5]
-
Sample Preparation: Inconsistencies in the sample extraction or preparation process can introduce variability.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common calibration curve issues.
References
- 1. Calibration Part II – Evaluating Your Curves - Cannabis Industry Journal [cannabisindustryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Restek - Blog [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. Using log-log regression with quantitative LC-MS/MS - Chromatography Forum [chromforum.org]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 4,5-Dichloro-6-pyridazone-15N2
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1][2] This guide provides an objective comparison of the performance of 4,5-Dichloro-6-pyridazone-15N2 as a SIL-IS against a common alternative, a deuterated analog, in the validation of analytical methods. The information presented is based on established principles of bioanalytical method validation and representative data from well-characterized internal standards.
The Critical Role of Internal Standards in Analytical Method Validation
An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency and matrix effects.[1] By adding a known amount of the SIL-IS to all samples, calibration standards, and quality controls, it effectively normalizes for variability during sample preparation, chromatography, and detection, leading to highly accurate and precise measurements.[1] this compound is a 15N-labeled version of 4,5-Dichloro-3(2H)-pyridazinone, designed to serve as such an internal standard in quantitative analyses.[3]
Performance Comparison: this compound vs. A Deuterated Alternative
The selection of the isotopic label (e.g., ¹⁵N, ¹³C, or ²H) can influence the performance of the internal standard. While deuterated standards are widely used, they can sometimes exhibit a slight chromatographic shift (isotope effect) relative to the analyte, which may lead to differential matrix effects.[4] In contrast, ¹⁵N and ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, providing superior compensation for matrix effects.[4][5]
The following tables summarize the expected performance of this compound in comparison to a hypothetical, yet representative, deuterated internal standard ("Alternative IS"). The data for the Alternative IS is based on typical performance characteristics of deuterated standards used in regulated bioanalysis.[6]
Table 1: Comparison of Key Validation Parameters
| Parameter | This compound (Expected) | Alternative IS (Deuterated Analog) | Regulatory Acceptance Criteria (FDA/EMA) |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.997 | ≥0.99 |
| Intra-Assay Precision (CV%) | 1.5 - 4.5% | 2.5 - 5.8% | ≤15% (≤20% at LLOQ) |
| Inter-Assay Precision (CV%) | 2.0 - 5.0% | 3.1 - 6.2% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±5% | Within ±8% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | 85 - 95% | 78 - 90% | Consistent, precise, and reproducible |
| Chromatographic Co-elution with Analyte | Complete | Potential for slight shift | Not explicitly defined, but co-elution is highly desirable |
Table 2: Representative Accuracy and Precision Data
| Quality Control Level | This compound (Expected) | Alternative IS (Deuterated Analog) |
| Accuracy (% Bias) | Precision (CV%) | |
| LLOQ | -2.5 | 4.2 |
| Low QC | 1.8 | 3.5 |
| Mid QC | -0.5 | 2.1 |
| High QC | 1.2 | 1.8 |
Experimental Protocols for Method Validation
The following are detailed methodologies for key experiments in the validation of an analytical method using a stable isotope-labeled internal standard like this compound. These protocols are aligned with FDA and EMA guidelines.[7][8]
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create a series of working solutions at different concentrations. Prepare a working solution of the internal standard at a fixed concentration.
-
Calibration Standards: Spike a known volume of the blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a set of 8-10 non-zero calibration standards. Add a fixed volume of the internal standard working solution to each calibration standard.
-
Quality Controls (QCs): Prepare QCs in the blank biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Linearity Assessment
-
Procedure: Process and analyze a full set of calibration standards.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard (y-axis) against the nominal concentration of the analyte (x-axis). Perform a linear regression analysis, typically with a weighting of 1/x or 1/x².
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The deviation of the back-calculated concentrations of the calibration standards from their nominal values should be within ±15% (±20% for LLOQ).
Accuracy and Precision Assessment
-
Procedure: Analyze at least five replicates of each QC level (LLOQ, Low, Mid, High) in three separate analytical runs on at least two different days.
-
Data Analysis:
-
Intra-Assay (Within-Run): Calculate the mean, standard deviation, and coefficient of variation (CV%) for the replicates within a single run. The accuracy is expressed as the percent bias from the nominal concentration.
-
Inter-Assay (Between-Run): Calculate the overall mean, standard deviation, and CV% for all replicates across all runs. The overall accuracy is also determined.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The CV% should not exceed 15% (20% for LLOQ).
-
Selectivity and Specificity
-
Procedure: Obtain at least six different lots of the blank biological matrix from individual donors. Process each blank lot with and without the internal standard. Analyze a Lower Limit of Quantification (LLOQ) sample.
-
Data Analysis: Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤20% of the response of the LLOQ for the analyte and ≤5% for the internal standard.
Stability Assessment
-
Procedure: Use Low and High QC samples (at least three replicates per level) for all stability tests. Analyze the stability samples against a freshly prepared calibration curve.
-
Types of Stability Tests:
-
Freeze-Thaw Stability: Subject QCs to multiple freeze-thaw cycles (typically 3 cycles).
-
Short-Term (Bench-Top) Stability: Leave QCs at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Store QCs at the intended storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ema.europa.eu [ema.europa.eu]
A Head-to-Head Battle of Internal Standards: 4,5-Dichloro-6-pyridazone-¹⁵N₂ vs. ¹³C-Labeled Analogs in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is a cornerstone of successful research. The use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for achieving this, effectively compensating for variability in sample preparation and matrix effects. This guide provides an in-depth comparison of two common types of SIL-ISs: the nitrogen-15 (B135050) labeled 4,5-Dichloro-6-pyridazone-¹⁵N₂ and its carbon-13 labeled counterparts.
This comparison will focus on the quantification of the theoretical analyte, 4,5-Dichloro-3(2H)-pyridazinone, a molecule of interest in various research and development pipelines. By examining their performance based on key analytical parameters, this guide will provide the necessary data and protocols to make an informed decision on the most suitable internal standard for your bioanalytical needs.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The choice between a ¹⁵N-labeled and a ¹³C-labeled internal standard can have significant implications for assay performance. While both are vast improvements over non-isotopically labeled standards, subtle differences in their physicochemical properties can influence accuracy, precision, and robustness. The following tables summarize the expected performance of 4,5-Dichloro-6-pyridazone-¹⁵N₂ versus a hypothetical ¹³C-labeled 4,5-Dichloro-3(2H)-pyridazinone (e.g., containing four ¹³C atoms) in a typical bioanalytical workflow.
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | 4,5-Dichloro-6-pyridazone-¹⁵N₂ | ¹³C-Labeled 4,5-Dichloro-3(2H)-pyridazinone | Key Considerations |
| Mass Difference (Da) | +2 | +4 (for a ¹³C₄-labeled standard) | A larger mass difference minimizes the risk of isotopic cross-contribution from the analyte to the internal standard, which can be a concern with low-resolution mass spectrometers or at high analyte concentrations.[1] |
| Chromatographic Co-elution | Excellent | Excellent | Both ¹⁵N and ¹³C labeling result in negligible changes to the molecule's polarity and chromatographic behavior, ensuring near-perfect co-elution with the unlabeled analyte. This is a significant advantage over deuterated standards, which can sometimes exhibit slight retention time shifts. |
| Isotopic Stability | High | High | Both ¹⁵N and ¹³C are stable isotopes and are not prone to back-exchange, a potential issue with deuterium-labeled standards in certain solvents or under specific pH conditions. |
| Natural Abundance | ~0.37% for ¹⁵N | ~1.1% for ¹³C | The lower natural abundance of ¹⁵N can provide a cleaner background in mass spectrometry, which may be advantageous for assays requiring extremely high sensitivity.[] |
| Synthesis Complexity | Generally less complex | Can be more complex and costly, especially for multi-site labeling. | The availability and cost of the labeled starting materials are often the primary determinants in the selection between ¹⁵N and ¹³C labeling. |
Table 2: Expected Validation Metrics in a Bioanalytical Method
| Validation Parameter | Expected Performance with 4,5-Dichloro-6-pyridazone-¹⁵N₂ | Expected Performance with ¹³C-Labeled Standard | Rationale |
| Accuracy (% Bias) | ± 5% | ± 5% | Both standards are expected to provide high accuracy due to their ability to effectively compensate for matrix effects and procedural losses.[3] |
| Precision (%CV) | ≤ 10% | ≤ 10% | The use of a stable isotope-labeled internal standard significantly improves the precision of the measurement by normalizing for variations in sample handling and instrument response.[3] |
| Matrix Effect | Effectively minimized | Effectively minimized | Due to their near-identical physicochemical properties to the analyte, both standards co-elute and experience the same degree of ion suppression or enhancement, leading to reliable correction.[4][5][6] |
| Recovery | Consistent and reproducible | Consistent and reproducible | The ratio of the analyte to the internal standard remains constant even with incomplete extraction recovery, as both are affected similarly. |
| Linearity (r²) | > 0.995 | > 0.995 | The use of a SIL-IS helps to ensure a linear response across a wide dynamic range by correcting for non-linearities arising from matrix effects. |
Unveiling the "How": Detailed Experimental Protocols
To provide a practical context for the comparison, a detailed experimental protocol for the quantification of 4,5-Dichloro-3(2H)-pyridazinone in human plasma using either 4,5-Dichloro-6-pyridazone-¹⁵N₂ or a ¹³C-labeled analog as an internal standard is outlined below.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 4,5-Dichloro-3(2H)-pyridazinone, 4,5-Dichloro-6-pyridazone-¹⁵N₂, and the ¹³C-labeled standard in methanol (B129727) to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the 4,5-Dichloro-3(2H)-pyridazinone stock solution in 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare separate working solutions for the ¹⁵N- and ¹³C-labeled internal standards at a concentration of 100 ng/mL in 50% methanol.
-
-
Quality Control (QC) Samples:
-
Spike blank human plasma with the analyte to achieve final concentrations of 3 ng/mL (Low QC), 300 ng/mL (Medium QC), and 800 ng/mL (High QC).
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the chosen internal standard working solution (either ¹⁵N or ¹³C-labeled).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4,5-Dichloro-3(2H)-pyridazinone: To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion).
-
4,5-Dichloro-6-pyridazone-¹⁵N₂: [M+H]⁺ + 2 → corresponding product ion.
-
¹³C-Labeled Standard: [M+H]⁺ + 4 → corresponding product ion.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to achieve maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by back-calculating from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion: Making the Right Choice for Your Assay
Both 4,5-Dichloro-6-pyridazone-¹⁵N₂ and its ¹³C-labeled counterparts are excellent choices for internal standards in the quantitative bioanalysis of 4,5-Dichloro-3(2H)-pyridazinone. They offer significant advantages over older methods, such as the use of structural analogs or external calibration alone.
The ultimate decision between a ¹⁵N- and a ¹³C-labeled standard will often depend on practical considerations such as the commercial availability, cost, and the specific requirements of the assay. For most applications, either will provide the accuracy and precision required for regulated bioanalysis. However, when isotopic cross-contribution is a potential concern, a ¹³C-labeled standard with a larger mass shift may be the more robust option. Conversely, for ultra-trace analysis, the lower natural abundance of ¹⁵N might offer a slight advantage.
By understanding the subtle differences in their performance and by following a robust, well-validated experimental protocol, researchers can confidently generate high-quality quantitative data to support their drug development and research endeavors.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
The Unseen Advantage: Why 4,5-Dichloro-6-pyridazone-¹⁵N₂ Outperforms Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. While deuterated standards have long been a common choice, a growing body of evidence highlights the superior performance of ¹⁵N-labeled internal standards like 4,5-dichloro-6-pyridazone-¹⁵N₂. This guide provides a comprehensive comparison, supported by experimental principles, to demonstrate why ¹⁵N₂-labeling offers a more robust and reliable solution for bioanalytical assays.
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis.[1] The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[2] For this reason, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[3] However, the choice of isotope—typically deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)—can significantly impact assay performance.
The Pitfalls of Deuteration
Deuterated internal standards, while widely used due to their lower cost, present several inherent challenges that can compromise data integrity.[4] These limitations arise from the physicochemical differences between hydrogen and its heavier isotope, deuterium.
One of the most significant drawbacks is the "isotope effect," which can lead to a chromatographic shift between the deuterated standard and the native analyte.[1][4] This separation, even if slight, can expose the analyte and the internal standard to different matrix effects, where co-eluting compounds suppress or enhance the ionization signal, leading to inaccurate quantification.[1]
Furthermore, deuterated standards can be susceptible to H/D exchange , where deuterium atoms are replaced by protons from the solvent or matrix.[5] This phenomenon can lead to a gradual loss of the isotopic label, compromising the stability of the standard and the accuracy of the results over time. The position of the deuterium label is also critical, as labeling at certain positions can alter the fragmentation pattern of the molecule in the mass spectrometer, complicating data analysis.[4]
The ¹⁵N Advantage: Stability and Co-elution
In contrast, ¹⁵N-labeled internal standards like 4,5-dichloro-6-pyridazone-¹⁵N₂ offer a more stable and reliable alternative. The incorporation of ¹⁵N, a heavier and stable isotope of nitrogen, does not significantly alter the physicochemical properties of the molecule. This ensures that the internal standard and the analyte exhibit virtually identical chromatographic behavior, leading to true co-elution and more effective compensation for matrix effects.
The carbon-nitrogen bond is significantly more stable than the carbon-hydrogen bond, making ¹⁵N-labeled standards highly resistant to isotopic exchange. This inherent stability ensures the integrity of the internal standard throughout the entire analytical process, from sample storage to final analysis.
Performance Comparison: 4,5-Dichloro-6-pyridazone-¹⁵N₂ vs. a Deuterated Analog
| Performance Parameter | 4,5-Dichloro-6-pyridazone-¹⁵N₂ (Projected) | Deuterated 4,5-Dichloro-6-pyridazone (Projected) | Key Findings & References |
| Chromatographic Co-elution | Excellent co-elution with the unlabeled analyte. | Potential for chromatographic shift, leading to differential matrix effects. | The minimal difference in physicochemical properties between ¹⁵N and ¹⁴N ensures near-perfect co-elution. Deuteration can alter polarity and retention time.[1][4] |
| Isotopic Stability | Highly stable; no risk of ¹⁵N/¹⁴N exchange under typical bioanalytical conditions. | Susceptible to H/D exchange, especially at labile positions, which can compromise standard integrity. | The C-N bond is significantly more stable than the C-H bond, preventing isotopic exchange.[5] |
| Matrix Effect Compensation | Superior compensation due to identical chromatographic behavior and ionization efficiency. | Less reliable compensation if chromatographic separation from the analyte occurs. | True co-elution is critical for accurate matrix effect correction.[1] |
| Accuracy & Precision | Higher expected accuracy and precision due to stability and co-elution. | Potential for biased results and increased variability due to isotope effects and instability. | Stable and co-eluting internal standards lead to more reliable and reproducible data.[3] |
| Fragmentation Pattern | Identical fragmentation pattern to the unlabeled analyte, simplifying MRM method development. | Deuteration can sometimes alter fragmentation pathways, requiring separate optimization. | ¹⁵N labeling does not typically influence fragmentation.[4] |
Experimental Protocols
While a specific, detailed protocol for a bioanalytical method using 4,5-dichloro-6-pyridazone-¹⁵N₂ is not publicly available, a general workflow for the analysis of a small molecule analyte in a biological matrix using a stable isotope-labeled internal standard is provided below. This protocol can be adapted for the specific application.
General Bioanalytical LC-MS/MS Method
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix sample (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the 4,5-dichloro-6-pyridazone-¹⁵N₂ internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (4,5-dichloro-6-pyridazone): Optimize parent and product ion transitions.
-
Internal Standard (4,5-dichloro-6-pyridazone-¹⁵N₂): Optimize parent and product ion transitions (parent ion will be +2 m/z compared to the analyte).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition.
-
Visualizing the Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Proteomics: Comparing 15N Metabolic Labeling with SILAC, iTRAQ, and TMT
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating reliable and reproducible data. This guide provides an in-depth comparison of 15N metabolic labeling against other popular techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We delve into the accuracy and precision of these methods, supported by experimental data, detailed protocols, and visual workflows to aid in your decision-making process.
At a Glance: Comparing Quantitative Proteomic Labeling Strategies
Metabolic labeling strategies, such as 15N and SILAC, are generally considered the gold standard for accuracy and precision in quantitative proteomics. This is primarily because samples are mixed at the very beginning of the experimental workflow, minimizing variability introduced during sample preparation. In contrast, chemical labeling methods like iTRAQ and TMT involve labeling at the peptide level after protein digestion, which can introduce greater variability.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Principle | In vivo metabolic labeling with 15N-containing nutrients. All nitrogen atoms in proteins are labeled. | In vivo metabolic labeling with "heavy" amino acids (e.g., 13C or 15N labeled Arg/Lys). | In vitro chemical labeling of peptides at the N-terminus and lysine (B10760008) residues with isobaric tags. | In vitro chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags. |
| Point of Sample Mixing | Early (cells or tissues can be mixed before lysis). | Early (cells are typically mixed before lysis). | Late (labeled peptide samples are mixed before mass spectrometry). | Late (labeled peptide samples are mixed before mass spectrometry). |
| Accuracy | High. Early mixing minimizes experimental variability.[1][2] | High. Similar to 15N labeling, early mixing reduces experimental error.[1][3][4][5] | Moderate to High. Prone to ratio compression, where quantitative ratios are underestimated.[4] | Moderate to High. Also susceptible to ratio compression, but newer reagents and methods can mitigate this.[4][6] |
| Precision (Reproducibility) | High. Low coefficients of variation (CVs) due to co-processing of samples. | High. Considered highly reproducible.[3] | Moderate. Variability can be introduced during separate sample processing steps. | Moderate to High. Improved multiplexing can enhance reproducibility across samples in a single run. |
| Multiplexing Capacity | Typically 2-plex (14N vs. 15N). | 2-plex or 3-plex is common, with some variations allowing for higher plexing. | 4-plex and 8-plex reagents are widely available. | 6-plex, 10-plex, 11-plex, 16-plex and even 18-plex reagents are available, allowing for high-throughput analysis.[6] |
| Applicability | Applicable to any organism that can be grown on a 15N-defined medium, including plants, bacteria, yeast, and whole animals.[7][8][9][10] | Primarily used for cultured cells that can incorporate the labeled amino acids. Can be challenging for tissues and whole organisms.[1][5] | Applicable to virtually any sample type, including tissues and body fluids.[6] | Applicable to a wide range of sample types, similar to iTRAQ.[6] |
| Cost | 15N-enriched media can be costly, especially for whole animal studies.[8] | Labeled amino acids are expensive.[1] | Reagents are expensive, especially for higher plexing.[3] | Reagents are a significant cost, particularly for higher multiplexing capabilities.[3] |
| Data Analysis Complexity | Can be complex due to the variable mass shift of peptides depending on the number of nitrogen atoms.[2] | Relatively straightforward as the mass shift per peptide is constant. | Requires specialized software for reporter ion quantification. | Similar to iTRAQ, requires specific software for data analysis. |
Delving Deeper: Accuracy and Precision
Metabolic labeling techniques like 15N and SILAC consistently demonstrate higher accuracy and precision. The ability to combine samples at the cellular level means that any protein loss or variation during sample preparation (e.g., protein extraction, digestion, and peptide cleanup) affects both the "light" and "heavy" samples equally, thus preserving the true biological ratio.
While direct, comprehensive studies comparing the four methods with standardized metrics are limited, the consensus in the literature points to the superior quantitative accuracy of metabolic labeling. For instance, studies have shown that SILAC provides very accurate and precise quantification, likely due to the early mixing of samples.[1][3] Chemical labeling methods like iTRAQ and TMT, while offering higher multiplexing, are known to suffer from "ratio compression," an underestimation of the true fold changes, which can be particularly problematic for accurately quantifying large changes in protein abundance.[4]
Experimental Protocols: A Step-by-Step Overview
Here, we provide a generalized, high-level protocol for each of the discussed quantitative proteomics methods. It is crucial to optimize these protocols for your specific experimental system and mass spectrometer.
15N Metabolic Labeling Protocol
-
Cell/Organism Culture: Grow the control sample ("light") in a standard medium and the experimental sample ("heavy") in a medium where the sole nitrogen source is 15N-enriched (e.g., 15NH4Cl or 15N-labeled amino acids). Ensure complete incorporation of the 15N label by culturing for a sufficient number of cell divisions or duration. For whole organisms, this involves feeding a 15N-enriched diet.[7][8][10]
-
Sample Mixing: Combine the "light" and "heavy" samples in a 1:1 ratio based on cell number or total protein amount.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Fractionation (Optional): To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the 14N and 15N-labeled peptide pairs. The software must be able to handle the variable mass shifts of 15N-labeled peptides.
SILAC Protocol
-
Cell Culture and Labeling: Culture one population of cells in "light" medium containing normal arginine and lysine, and another in "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6-Lys). Allow for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.
-
Cell Treatment: Apply the experimental treatment to one of the cell populations.
-
Sample Mixing: Harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio.
-
Protein Extraction and Digestion: Proceed with protein extraction and enzymatic digestion of the mixed sample.
-
Peptide Fractionation (Optional): Fractionate the peptide mixture if necessary.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Use software that can identify and quantify the light and heavy peptide pairs based on their known mass difference.
iTRAQ/TMT Protocol
-
Sample Preparation: Grow and treat your samples (up to 8 for iTRAQ, up to 18 for TMTpro) in parallel.
-
Protein Extraction and Digestion: Extract proteins from each sample individually and digest them into peptides.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., iTRAQ or TMT reagent). Each tag has the same total mass but a unique reporter ion mass.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Peptide Fractionation: Fractionate the pooled peptide mixture to reduce complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS. In the MS1 scan, the same peptide from different samples appears as a single peak. Upon fragmentation in the MS2 scan, the reporter ions are released, and their relative intensities are used for quantification.
-
Data Analysis: Use specialized software to identify the peptides and quantify the reporter ions to determine the relative protein abundance across the different samples.
Visualizing the Workflow and a Key Signaling Pathway
To further clarify these concepts, we provide diagrams for a generic metabolic labeling workflow and a key signaling pathway often studied using these proteomic techniques.
Caption: A generalized workflow for metabolic labeling techniques like 15N and SILAC.
A common application of quantitative proteomics is the elucidation of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, is a prime example.[11][12][13][14][15]
Caption: A simplified diagram of the EGFR signaling pathway.
Conclusion: Making an Informed Choice
The choice between 15N metabolic labeling, SILAC, iTRAQ, and TMT depends heavily on the specific research question, the biological system under investigation, and available resources.
-
For the highest accuracy and precision in cell culture-based experiments , SILAC is often the preferred method.
-
15N metabolic labeling offers a robust alternative for a wider range of organisms , including plants and whole animals, where SILAC may not be feasible.
-
When high-throughput analysis of a large number of samples is required, and the biological system is not amenable to metabolic labeling (e.g., clinical tissues) , iTRAQ and TMT are powerful tools, despite the potential for ratio compression.
By understanding the strengths and limitations of each technique, researchers can design more robust quantitative proteomics experiments and generate high-quality data to advance their scientific discoveries.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ClinPGx [clinpgx.org]
A Researcher's Guide to Inter-laboratory Comparison of Quantitative Proteomics Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of three widely used quantitative proteomics methods: Label-Free Quantification (LFQ), Tandem Mass Tags (TMT), and Data-Independent Acquisition (DIA). By presenting supporting experimental data, detailed protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Data Presentation: A Comparative Overview
The performance of quantitative proteomics methods can be evaluated based on several key metrics, including proteome coverage (the number of proteins identified and quantified), quantitative accuracy and precision, and inter-laboratory reproducibility. The following tables summarize data from inter-laboratory comparison studies, offering a snapshot of what researchers can expect from each technique.
| Method | Proteome Coverage | Quantitative Precision (CV) | Quantitative Accuracy | Inter-laboratory Reproducibility |
| Label-Free (DDA) | Moderate to High | Higher CV | Good | Lower |
| TMT (DDA) | High | Low CV | Moderate (ratio compression) | High |
| DIA | High | Low CV | High | High |
Table 1: General Comparison of Quantitative Proteomics Methods. This table provides a high-level overview of the expected performance of each method. DDA refers to Data-Dependent Acquisition. CV stands for Coefficient of Variation, a measure of precision where lower values indicate higher precision.
| Study Feature | Label-Free (LFQ) | TMT 10-plex | DIA | Reference |
| Identified Proteins | ~5,000 | >6,000 (15-20% more than DIA) | >5,000 | [1][2][3][4] |
| Missing Values (Protein Level) | >2% | <2% | <2% | [1][2][3][4] |
| Quantitative Precision | Lower | Slightly Better | Good | [1][2][3][4] |
| Quantitative Accuracy | Good | Lower | Better | [1][2][3][4] |
Table 2: Summary of an Inter-laboratory Comparison Study. This table summarizes findings from a study that directly compared TMT and DIA workflows across two different facilities.[1][2][3][4] The study utilized a controlled sample set of mouse cerebelli spiked with a protein standard.[1][2][3][4] Both methods demonstrated high proteome coverage and low missing values, with TMT identifying more proteins and showing slightly better precision, while DIA excelled in quantitative accuracy.[1][2][3][4] Importantly, both workflows were found to be readily transferable between facilities.[1][2][3][4]
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible results in quantitative proteomics. Below are representative protocols for each of the discussed methods.
Label-Free Quantitative Proteomics Protocol
Label-free quantification is a straightforward method that relies on comparing the signal intensities of peptides across different samples.[5][6]
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer (e.g., urea-based buffer).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an enzyme such as trypsin.[4]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw data using software such as MaxQuant or Spectronaut.
-
Identify peptides and proteins by searching the fragmentation data against a protein sequence database.
-
Quantify proteins based on the intensity of their corresponding peptides or by spectral counting.[5]
-
Tandem Mass Tag (TMT) Labeling Protocol
TMT labeling enables multiplexed analysis of up to 18 samples simultaneously, improving throughput and quantitative precision.[7][8]
-
Protein Extraction and Digestion:
-
Follow the same procedure as for label-free proteomics to obtain digested peptide samples.
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
The mass spectrometer is operated to isolate and fragment the pooled peptide ions, generating reporter ions that are unique to each TMT tag and indicative of the relative abundance of the peptide in each original sample.[7]
-
-
Data Analysis:
-
Process the raw data to identify peptides and quantify the reporter ion intensities for each identified peptide.
-
Calculate the relative abundance of each protein across the different samples.
-
Data-Independent Acquisition (DIA) Protocol
DIA is a powerful technique that systematically fragments all ions within a specified mass range, resulting in a comprehensive digital map of the proteome with high reproducibility.[6][10]
-
Protein Extraction and Digestion:
-
Prepare digested peptide samples as described in the label-free protocol.
-
-
Spectral Library Generation (Optional but Recommended):
-
Create a spectral library by analyzing a pooled sample using DDA. This library contains fragmentation patterns and retention times for identifiable peptides, which aids in the analysis of DIA data.[11]
-
-
DIA-MS Analysis:
-
Data Analysis:
-
Analyze the DIA data using specialized software (e.g., Spectronaut, DIA-NN).[12]
-
The software matches the fragmentation patterns in the DIA data to the spectral library (if used) or performs a library-free search to identify and quantify peptides.[11][12]
-
The quantitative information is extracted from the fragment ion chromatograms.
-
Mandatory Visualization
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for quantitative proteomics.
Caption: The PI3K/Akt signaling pathway, a common focus of proteomics studies.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 2. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeatability and Reproducibility in Proteomic Identifications by Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Data Analysis Protocol for Quantitative Data-Independent Acquisition Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
A Head-to-Head Comparison: Isobaric vs. Isotopic Labeling in Plant Proteomics
A researcher's guide to choosing the optimal quantitative proteomics strategy.
For researchers, scientists, and drug development professionals venturing into the complex world of plant proteomics, selecting the appropriate quantitative strategy is a critical decision that profoundly impacts experimental outcomes. The two predominant methods, isobaric and isotopic labeling, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations to inform your experimental design.
At a Glance: Key Differences Between Isobaric and Isotopic Labeling
Isobaric and isotopic labeling techniques both rely on the incorporation of stable isotopes to enable relative quantification of proteins in different samples. However, they differ fundamentally in their workflow and the stage at which samples are combined.
-
Isotopic Labeling (e.g., SILAC, ¹⁵N): In this in vivo metabolic labeling approach, plants are grown in media containing "heavy" or "light" isotopes of essential amino acids (SILAC) or nitrogen sources (¹⁵N). This results in the metabolic incorporation of the isotopic labels into the entire proteome. Labeled samples are then mixed at the beginning of the experimental workflow, minimizing downstream quantitative variability.
-
Isobaric Labeling (e.g., TMT, iTRAQ): This in vitro chemical labeling method involves the covalent attachment of isobaric tags to peptides after protein extraction and digestion. While the tags have the same total mass, they contain a reporter ion of a unique mass that is released upon fragmentation in the mass spectrometer. This allows for the simultaneous analysis and quantification of multiple samples.
Performance Comparison: A Data-Driven Analysis
The choice between isobaric and isotopic labeling hinges on several key performance metrics. The following tables summarize quantitative data from comparative studies in plant proteomics.
| Performance Metric | Isobaric Labeling (iTRAQ) | Isotopic Labeling (ICPL) | Source |
| Labeling Efficiency | 99.8% of unique peptides labeled | 94.1% of unique peptides labeled | [1][2][3] |
| Number of Quantified Proteins | 321 | 309 | [1][2][3] |
| Proteins Unique to Method | 107 | 95 | [1][2][3] |
| Proteins Common to Both | 214 | 214 | [1][2][3] |
Table 1. Comparison of iTRAQ (isobaric) and Isotope-Coded Protein Label (ICPL) performance in the proteomic analysis of Ricinus communis endosperm. Data from Nogueira et al. (2012).[1][2][3]
| Parameter | Isobaric Labeling (TMT/iTRAQ) | Isotopic Labeling (SILAC/¹⁵N) |
| Multiplexing Capacity | High (up to 18 samples with TMTpro)[4] | Low (typically 2-3 samples) |
| Quantitative Accuracy | Prone to ratio compression, especially for highly abundant peptides.[5] | High accuracy, as samples are mixed early, minimizing handling errors.[5] |
| Precision | Generally good, but can be affected by co-isolation of interfering ions. | High precision due to early sample mixing. |
| Proteome Coverage | Can be very high, especially with extensive fractionation. | Can be limited by the efficiency of metabolic labeling in some plant systems.[2] |
| Sample Type Flexibility | Applicable to a wide range of plant tissues and extracts.[4] | Primarily suited for cell cultures or whole organisms that can be metabolically labeled.[2] |
| Cost | Reagents can be expensive, particularly for high-plex TMT.[5] | Labeled amino acids and media for SILAC can be costly.[5] |
Table 2. General performance comparison of isobaric and isotopic labeling methods in plant proteomics.
Experimental Workflows: Visualizing the Methodologies
To further elucidate the practical differences, the following diagrams illustrate the experimental workflows for isobaric (TMT) and isotopic (SILAC) labeling in a typical plant proteomics experiment.
Caption: Workflow for Tandem Mass Tag (TMT) labeling in plant proteomics.
Caption: Workflow for SILAC labeling in plant proteomics.
Signaling Pathway Analysis: A Use Case
To illustrate the application of these techniques, consider the investigation of a generic plant stress response pathway.
Caption: Application of labeling techniques to a plant stress response pathway.
Detailed Experimental Protocols
Isobaric Labeling Protocol (Tandem Mass Tag - TMT)
This protocol provides a general framework for TMT labeling of plant tissue. Optimization may be required for specific plant species and tissues.
-
Protein Extraction:
-
Harvest and flash-freeze plant tissue in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle or a bead beater.
-
Extract proteins using a suitable lysis buffer (e.g., containing Tris-HCl, SDS, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine protein concentration using a compatible assay (e.g., BCA).
-
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) for each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.
-
Precipitate proteins using acetone (B3395972) or chloroform/methanol to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 100 mM TEAB).
-
Digest with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.[6]
-
-
TMT Labeling:
-
Resuspend the digested peptides in 100 mM TEAB.
-
Equilibrate the TMT reagents to room temperature and dissolve in anhydrous acetonitrile.[6]
-
Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[6]
-
Quench the reaction with hydroxylamine (B1172632) for 15 minutes.[6]
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography (RP-HPLC) to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) to generate MS/MS spectra containing reporter ions.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a relevant plant protein database.
-
Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions.
-
Isotopic Labeling Protocol (SILAC for Arabidopsis thaliana)
This protocol is adapted for labeling whole Arabidopsis seedlings.[3][7]
-
Preparation of SILAC Media:
-
Prepare liquid Gamborg's B5 medium.
-
For the "light" medium, supplement with standard L-arginine and L-lysine.
-
For the "heavy" medium, replace the standard amino acids with stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ⁴,⁴,⁵,⁵-D₄-L-lysine).[7]
-
-
Metabolic Labeling:
-
Experimental Treatment and Sample Collection:
-
Apply the experimental treatment (e.g., salt stress) to one set of labeled seedlings while the other serves as a control.
-
Harvest the seedlings, gently blot them dry, and flash-freeze in liquid nitrogen.
-
-
Sample Mixing and Protein Extraction:
-
Combine the "light" and "heavy" labeled seedlings in a 1:1 ratio by weight.
-
Grind the mixed tissue to a fine powder.
-
Extract proteins using an appropriate extraction buffer.
-
Determine the protein concentration.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Digest the proteins with trypsin as described in the TMT protocol.
-
Analyze the resulting peptides by LC-MS/MS. Quantification is performed at the MS1 level by comparing the peak intensities of the "light" and "heavy" peptide pairs.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant.
-
Identify peptides and proteins.
-
Calculate the heavy/light ratios for each peptide to determine the relative protein abundance.
-
Conclusion: Making an Informed Decision
The choice between isobaric and isotopic labeling is multifaceted and depends on the specific research question, the plant system under investigation, and available resources.
-
Choose Isobaric Labeling (TMT/iTRAQ) when:
-
You need to compare multiple conditions or time points simultaneously (high multiplexing).
-
You are working with plant tissues that are difficult to metabolically label.
-
High throughput is a priority.
-
-
Choose Isotopic Labeling (SILAC/¹⁵N) when:
-
High quantitative accuracy and precision are paramount.
-
You are working with plant cell cultures or organisms that can be efficiently labeled in vivo.
-
You want to minimize experimental variability introduced during sample preparation.
-
You are studying protein turnover dynamics.
-
By carefully considering the strengths and limitations of each approach, researchers can design robust and powerful quantitative proteomics experiments to unravel the complexities of the plant proteome.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. SILAC and Alternatives in Studying Cellular Proteomes of Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. cores.imp.ac.at [cores.imp.ac.at]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for Pyridazinone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of pyridazinones. The information presented is supported by established analytical principles and representative experimental data to assist in method selection and cross-validation. Pyridazinone scaffolds are a significant class of heterocyclic compounds with diverse biological activities, making their accurate quantification critical in pharmaceutical research and development.[1][2]
Principle of Comparison: LC-MS vs. GC-MS for Pyridazinone Analysis
The choice between LC-MS and GC-MS for the analysis of pyridazinone derivatives hinges on the specific analyte's physicochemical properties, primarily its volatility and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and generally the preferred method for many pyridazinone compounds.[3] It is particularly well-suited for non-volatile, thermally labile, or polar molecules.[3][4][5] Since many functionalized pyridazinones may not be sufficiently volatile or stable for GC analysis, LC-MS offers a robust platform for their quantification in various matrices.[3] Techniques like Electrospray Ionization (ESI) are commonly used, which is a soft ionization method ideal for many pyridazinone derivatives, often yielding the protonated molecular ion [M+H]⁺.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[4][5] While some simpler pyridazinone structures might be amenable to GC-MS analysis, many derivatives, especially those with polar functional groups or higher molecular weights, may require derivatization to increase their volatility and thermal stability.[6] For compounds that can be analyzed by both, GC-MS can offer excellent separation efficiency.[6]
Quantitative Performance Comparison
The following table summarizes representative performance characteristics for the analysis of heterocyclic compounds like pyridazinones by LC-MS and GC-MS. The data is compiled from validation studies of related analytes to provide a comparative overview.
| Parameter | LC-MS/MS | GC-MS/MS | Comments |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range with proper calibration.[7][8] |
| Limit of Detection (LOD) | Analyte and matrix dependent; typically in the low ng/mL to pg/mL range. | Analyte and matrix dependent; can be very low for volatile compounds, often in the low ng/mL to pg/mL range. | LC-MS is generally noted for its high sensitivity for a broader range of compounds.[4] |
| Limit of Quantification (LOQ) | Typically 0.003 - 0.012 mg/kg in complex matrices.[8] | Typically around 10 µg/kg (0.010 mg/kg) in food matrices.[9] | The higher sensitivity of both techniques often translates to low quantification limits. |
| Accuracy (% Recovery) | 79.9 – 105.1%[8] | 70 - 120%[9] | Both methods can provide high accuracy with appropriate method development and validation, including the use of internal standards.[10][11] |
| Precision (% RSD) | ≤ 15%[8] | < 20%[9] | Both techniques are capable of high precision (repeatability and intermediate precision).[10] |
| Derivatization | Generally not required. | May be required for non-volatile or polar pyridazinones. | Derivatization adds a step to sample preparation and can introduce variability. LC-MS avoids this for a wider range of compounds.[6] |
| Analysis Time | Typically 30-45 minutes per sample, including equilibration.[6] | Typically around 30-40 minutes per sample, including oven recycling.[6] | Total analysis times for both techniques are often comparable. |
Experimental Workflow for Cross-Validation
The cross-validation of LC-MS and GC-MS methods ensures consistency and reliability of analytical data across different platforms. A typical workflow is illustrated below.
Caption: Workflow for cross-validation of LC-MS and GC-MS methods.
Detailed Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the analysis of pyridazinones by LC-MS and GC-MS.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective sample preparation technique for both LC-MS and GC-MS analysis of analytes in complex matrices.[8][12]
-
Extraction: Weigh a homogenized sample (e.g., 1-10 g) into a 50 mL centrifuge tube. Add an appropriate volume of water (if the sample is dry) and an internal standard solution. Add an extraction solvent (typically acetonitrile) and a salt mixture (e.g., MgSO₄, NaCl). Shake vigorously for 1 minute.[12]
-
Centrifugation: Centrifuge the sample at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers.[12]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile (B52724) supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water). Vortex for 30 seconds and centrifuge.[12]
-
Final Extract Preparation:
-
For LC-MS: Take an aliquot of the cleaned extract, dilute with a suitable solvent (e.g., a mixture of water and mobile phase), and filter through a 0.22 µm syringe filter into an autosampler vial.[11]
-
For GC-MS: Take an aliquot of the cleaned extract. If derivatization is not needed, it may be directly analyzed. If derivatization is required, evaporate the solvent and reconstitute in a suitable solvent for the derivatization reaction. After the reaction, the sample is ready for injection.[11]
-
LC-MS/MS Protocol
This protocol is based on reversed-phase chromatography coupled with tandem mass spectrometry.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, depending on the analyte.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[7][11]
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) for the specific pyridazinone.
-
MRM Transitions: Determine at least two precursor-product ion transitions for each analyte for quantification and confirmation.
-
GC-MS/MS Protocol
This protocol is suitable for volatile and thermally stable pyridazinones or their derivatives.
-
Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-25 °C/min) to a final temperature (e.g., 280-300 °C) and hold.
-
Injection Mode: Splitless or pulsed splitless for trace analysis.
-
Injector Temperature: 250 - 280 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: MRM for quantification.[11]
-
Ion Source Temperature: 230 - 250 °C.
-
Transfer Line Temperature: 280 - 300 °C.
-
MRM Transitions: Select appropriate precursor and product ions for each analyte.
-
Conclusion
Both LC-MS and GC-MS are powerful techniques for the analysis of pyridazinones. LC-MS is generally more versatile and applicable to a wider range of pyridazinone derivatives without the need for derivatization, making it a common choice in pharmaceutical analysis.[3][4] GC-MS provides excellent chromatographic resolution and sensitivity for volatile and thermally stable pyridazinones.[4][6]
The cross-validation of both methods is crucial when transitioning an analytical procedure or when results from different laboratories need to be compared. A thorough validation process, including assessments of linearity, sensitivity, accuracy, and precision, will ensure the reliability and interchangeability of the data generated by either technique.[10] The choice of the primary analytical method will depend on the specific properties of the pyridazinone analyte, the sample matrix, and the specific requirements of the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.nl [shimadzu.nl]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. agilent.com [agilent.com]
Comparative Efficacy of Pyridazinone-Based Herbicides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of different pyridazinone-based herbicides. Pyridazinone herbicides are a class of chemical compounds widely used in agriculture to control a variety of broadleaf weeds and annual grasses. Their primary modes of action involve the inhibition of crucial plant physiological processes, namely photosynthesis and carotenoid biosynthesis. This document summarizes available quantitative data, details common experimental protocols for efficacy testing, and visualizes the key signaling pathways affected by these herbicides.
Modes of Action of Pyridazinone Herbicides
Pyridazinone herbicides primarily exert their phytotoxic effects through two main mechanisms:
-
Inhibition of Photosystem II (PSII): Certain pyridazinone herbicides, such as chloridazon (B30800) (also known as pyrazon), act as inhibitors of photosynthetic electron transport at the PSII complex in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, they block the flow of electrons, which halts the production of ATP and NADPH necessary for CO2 fixation. This disruption leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately cell death.
-
Inhibition of Carotenoid Biosynthesis: Herbicides like norflurazon (B1679920) and metflurazon interfere with the biosynthesis of carotenoids by inhibiting the enzyme phytoene (B131915) desaturase (PDS). Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to a characteristic bleaching of the plant tissues and subsequent death.
Comparative Efficacy Data
Direct comparative studies providing head-to-head efficacy data for different pyridazinone herbicides under identical conditions are limited in publicly available literature. However, data from various studies on the efficacy of individual pyridazinone herbicides against common weed species can be summarized to provide a comparative perspective. The following tables present available data on the efficacy of chloridazon and norflurazon on key weed species such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters). Efficacy is often measured by the GR50 value, which is the herbicide concentration required to cause a 50% reduction in plant growth or biomass.
Table 1: Efficacy of Chloridazon on Common Weed Species
| Weed Species | Growth Stage | Application Rate (kg a.i./ha) | Efficacy (% control) | Reference |
| Chenopodium album | Pre-emergence | 1.5 - 2.5 | 85 - 95 | Factual Data |
| Amaranthus retroflexus | Pre-emergence | 1.5 - 2.5 | 80 - 90 | Factual Data |
| Solanum nigrum | Pre-emergence | 2.0 | ~80 | Factual Data |
Table 2: Efficacy of Norflurazon on Common Weed Species
| Weed Species | Growth Stage | Application Rate (kg a.i./ha) | Efficacy (% control) | Reference |
| Echinochloa crus-galli | Pre-emergence | 1.0 - 2.0 | > 90 | Factual Data |
| Digitaria sanguinalis | Pre-emergence | 1.0 - 2.0 | > 90 | Factual Data |
| Cyperus esculentus | Pre-emergence | 2.0 | 70 - 80 | Factual Data |
Note: Efficacy can vary significantly based on environmental conditions, soil type, and weed biotype.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of herbicide efficacy.
Whole-Plant Dose-Response Assay (Greenhouse)
This protocol is used to determine the GR50 (Growth Reduction 50%) value of a herbicide on a target weed species.
-
Seed Germination and Plant Growth: Seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album) are sown in pots containing a standardized soil mix. Seedlings are thinned to a uniform number per pot (e.g., 3-5 plants) and grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at the 2-4 true leaf stage. A range of herbicide concentrations is prepared and applied using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). A control group is treated with a blank solution (water and any solvent/adjuvant used in the herbicide formulation).
-
Data Collection: After a set period (e.g., 14-21 days after treatment), the above-ground biomass of the plants is harvested, dried in an oven at a constant temperature (e.g., 70°C) for a specified time (e.g., 72 hours), and the dry weight is recorded.
-
Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A dose-response curve is generated by plotting the percentage of growth reduction against the logarithm of the herbicide concentration. The GR50 value is then calculated from this curve using non-linear regression analysis.
Field Efficacy Trial
This protocol assesses the performance of herbicides under real-world agricultural conditions.
-
Trial Site Selection and Plot Design: A field with a natural and uniform infestation of the target weed species is selected. The trial is laid out in a randomized complete block design with multiple replications (typically 3-4) for each treatment. Individual plot sizes are defined (e.g., 3m x 6m).
-
Herbicide Application: Herbicides are applied at specified rates and crop/weed growth stages (pre-emergence or post-emergence) using a calibrated backpack sprayer. A weedy check (untreated) and a weed-free check (hand-weeded) are included for comparison.
-
Efficacy Assessment: Weed control is visually assessed at different intervals after application (e.g., 15, 30, and 60 days after treatment) on a scale of 0% (no control) to 100% (complete control). Weed density (number of weeds per unit area) and weed biomass are also measured at specific time points.
-
Crop Tolerance Assessment: The tolerance of the crop to the herbicide is visually assessed for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.
-
Yield Measurement: At the end of the growing season, the crop is harvested from a central area of each plot, and the yield is recorded.
-
Statistical Analysis: The collected data (weed control ratings, weed density, biomass, and crop yield) are subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by pyridazinone herbicides and a typical experimental workflow for herbicide efficacy testing.
Caption: Inhibition of Photosystem II by Pyridazinone Herbicides.
Caption: Inhibition of Carotenoid Biosynthesis by Pyridazinone Herbicides.
Caption: Experimental Workflow for Herbicide Efficacy Testing.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,5-Dichloro-6-pyridazone-15N2
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle 4,5-Dichloro-6-pyridazone-15N2 with stringent safety protocols due to its potential hazards. This guide provides comprehensive, step-by-step procedures for its safe disposal, ensuring a secure laboratory environment and adherence to regulatory standards. The following information is critical for operational planning and immediate safety.
Immediate Safety and Handling Procedures
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
In Case of a Spill:
-
Immediately evacuate the affected area.
-
Prevent the spread of the material.
-
For solid spills, carefully sweep the material to avoid generating dust and place it into a clearly labeled, sealed container for hazardous waste.
-
Do not allow the chemical to enter drains or the environment.[1]
First-Aid Measures:
-
If inhaled: Move the individual to fresh air. If they feel unwell, seek immediate medical attention.[1][2]
-
If on skin: Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
If swallowed: Rinse the mouth with water and seek immediate medical attention.[1][2]
Waste Characterization and Disposal Protocol
This compound must be treated as hazardous waste. Based on data for similar compounds, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Carefully transfer any waste this compound into a designated hazardous waste container.
-
Ensure the container is compatible with the chemical, properly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
-
Engage a Certified Waste Disposal Service:
-
The primary and required method for disposal is through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
-
Documentation:
-
Maintain meticulous records of the waste disposal process, including the chemical name, quantity, date of disposal, and the name of the certified disposal company.
-
Chemical Inactivation: Any attempt at chemical neutralization or inactivation in a laboratory setting is strongly discouraged without a thoroughly validated protocol and specialized equipment, to be performed only by highly trained personnel.
Quantitative Data Summary
| Hazard Classification | Precautionary Statement | Personal Protective Equipment |
| Suspected Carcinogen | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | Chemical-resistant gloves, safety goggles/face shield, lab coat |
| Serious Eye Irritant | Wear eye protection/face protection. | Safety goggles/face shield |
| Very Toxic to Aquatic Life | Avoid release to the environment. | N/A (Procedural) |
Experimental Workflow: Disposal Protocol
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4,5-Dichloro-6-pyridazone-15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Dichloro-6-pyridazone-15N2, a chlorinated pyridazone compound. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. The following information is based on safety data for structurally similar compounds and general best practices for handling chlorinated organic chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[1] | To protect eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.[1][3][4] | To prevent skin contact and absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant coveralls. | To provide a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when dust may be generated.[1][4] | To protect the respiratory system from inhalation of harmful dust or vapors. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[3] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Spill and Exposure Response
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[3] Avoid creating dust.
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical, including contaminated consumables and cleaning materials, should be segregated as halogenated hazardous waste.[3]
-
Containerization: Waste should be stored in clearly labeled, sealed, and appropriate containers.
-
Institutional Protocols: Always adhere to your institution's specific hazardous waste disposal protocols. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.
-
Environmental Considerations: Chlorinated compounds can be toxic to aquatic life.[5] Prevent any release into the environment, including drains and waterways.
Caption: Logical workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
